BRD7552
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD7552 Mechanism of Action: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BRD7552 is a small molecule identified through high-throughput screening that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulatory transcription factor crucial for pancreatic development and β-cell function. The mechanism of action of this compound involves epigenetic modification of the PDX1 promoter in a manner dependent on the pioneer transcription factor FOXA2. This induction of PDX1 subsequently leads to an increase in insulin (B600854) expression, highlighting its potential as a tool for cellular reprogramming and diabetes research. While the direct molecular target of this compound remains to be fully elucidated, its downstream effects on gene expression and chromatin architecture are well-documented.
Core Mechanism of Action
This compound initiates a cascade of events culminating in the transcriptional activation of the PDX1 gene. The core mechanism is understood to be a FOXA2-dependent alteration of the epigenetic landscape at the PDX1 promoter. This leads to a chromatin state permissive for transcription, resulting in increased PDX1 mRNA and protein levels. Prolonged exposure to this compound further promotes the expression of insulin, a key downstream target of PDX1.
Signaling Pathway
The proposed signaling pathway for this compound's action is illustrated below. This compound, through a yet unidentified direct target, facilitates the activity of FOXA2 at the PDX1 promoter. This leads to specific histone modifications characteristic of active transcription, ultimately inducing PDX1 and subsequently insulin expression.
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Quantitative Data
The effects of this compound on PDX1 and insulin expression have been quantified in various cell lines. The data presented below is summarized from studies in PANC-1 human pancreatic ductal carcinoma cells.
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound
| This compound Concentration (µM) | Fold Change in PDX1 mRNA (Normalized to GAPDH) |
| 0 (DMSO) | 1.0 |
| 1.25 | ~1.5 |
| 2.5 | ~2.0 |
| 5.0 | ~2.5 |
| 10.0 | ~3.0 |
Data represents approximate values from published dose-response curves after a 3-day treatment.
Table 2: Dose-Dependent Induction of PDX1 Protein by this compound
| This compound Concentration (µM) | Relative PDX1 Protein Level |
| 0 (DMSO) | Baseline |
| 1.25 | Increased |
| 2.5 | Moderately Increased |
| 5.0 | Strongly Increased |
Observations are based on Western Blot analysis after a 5-day treatment.[1]
Table 3: Dose-Dependent Induction of Insulin mRNA by this compound
| This compound Concentration (µM) | Fold Change in Insulin mRNA (Normalized to GAPDH) |
| 0 (DMSO) | 1.0 |
| 2.5 | ~2.0 |
| 5.0 | ~3.5 |
| 10.0 | ~4.5 |
Data represents approximate values from published dose-response curves after a 9-day treatment.[2]
Table 4: Effect of this compound on Histone Modifications at the PDX1 Promoter
| Histone Mark | Change upon this compound Treatment | Implication |
| H3 Acetylation | Increased | Transcriptional Activation |
| H3K4me3 | Increased | Transcriptional Activation |
| H3K9me3 | Decreased | Relief of Transcriptional Repression |
| H3K27me3 | Unchanged | No significant change in Polycomb-mediated repression |
Results are from Chromatin Immunoprecipitation (ChIP)-qPCR analysis in PANC-1 cells treated with 5 µM this compound.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
High-Throughput Screening for PDX1 Inducers
This protocol describes the quantitative PCR (qPCR)-based assay used to screen a small molecule library for inducers of endogenous PDX1 expression.[3]
Caption: Workflow for the high-throughput qPCR-based screen.
Methodology:
-
Cell Plating: PANC-1 cells are seeded into 384-well plates and incubated for 24 hours.
-
Compound Addition: Small molecules from a chemical library, including this compound, are added to the wells at a final concentration of 10 µM. Control wells receive DMSO. The plates are then incubated for 3 to 5 days.
-
Cell Lysis and Reverse Transcription: Cells are lysed, and the mRNA is reverse transcribed to cDNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for PDX1 and a housekeeping gene (GAPDH) for normalization.
-
Data Analysis: The cycle threshold (Ct) values for PDX1 are normalized to GAPDH. The fold change in PDX1 expression relative to DMSO-treated cells is calculated to identify active compounds.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol details the method used to assess histone modifications at the PDX1 promoter in response to this compound treatment.[3]
Methodology:
-
Cell Treatment and Cross-linking: PANC-1 cells are treated with 5 µM this compound or DMSO for a specified duration. The cells are then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific for acetylated histone H3, H3K4me3, H3K9me3, or H3K27me3. A non-specific IgG is used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers that amplify a specific region of the PDX1 promoter. The amount of immunoprecipitated DNA is normalized to the input DNA.
FOXA2 Knockdown Experiment
To establish the dependency of this compound's activity on FOXA2, a knockdown experiment is performed. While the original publication does not provide a detailed protocol, a standard approach using lentiviral shRNA is described below.
Methodology:
-
shRNA Vector Preparation: Lentiviral vectors expressing shRNAs targeting FOXA2 and a non-targeting control shRNA are produced in a packaging cell line (e.g., HEK293T).
-
Transduction: PANC-1 cells are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive knockdown of FOXA2.
-
Verification of Knockdown: The efficiency of FOXA2 knockdown is confirmed by qPCR and Western Blotting.
-
This compound Treatment and Analysis: The FOXA2 knockdown and control cell lines are treated with this compound or DMSO. The induction of PDX1 mRNA is then measured by qPCR to determine if the effect of this compound is attenuated in the absence of FOXA2.
Conclusion
This compound acts as an inducer of PDX1 expression through a mechanism involving FOXA2-dependent epigenetic remodeling of the PDX1 promoter. Specifically, it promotes histone modifications associated with transcriptional activation. This leads to the subsequent upregulation of insulin expression. While the direct binding partner of this compound is yet to be identified, the well-characterized downstream effects provide a solid foundation for its use as a chemical probe to study pancreatic cell fate and as a potential starting point for the development of therapeutics for diabetes. Further investigation is required to fully elucidate the initial molecular event in the mechanism of action of this compound.[3]
References
- 1. FOXA2 controls the cis‐regulatory networks of pancreatic cancer cells in a differentiation grade‐specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Transcriptomic and CRISPR/Cas9 technologies reveal FOXA2 as a tumor suppressor gene in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552: A Small-Molecule Inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) for Beta-Cell Fate Modulation
An In-depth Technical Guide
BRD7552 is a novel small molecule identified through high-throughput screening as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a master regulatory transcription factor crucial for pancreatic development and the function of mature beta-cells.[2][3] The discovery of this compound provides a valuable chemical tool for manipulating cell fate and exploring therapeutic strategies for diabetes by enhancing the expression of key beta-cell genes.[1] This document outlines the core function, mechanism of action, and experimental validation of this compound.
Core Function: Induction of PDX1 Expression
The primary function of this compound is the up-regulation of PDX1 gene and protein expression. This has been observed in multiple cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[1][2] Prolonged treatment with this compound not only increases PDX1 levels but also subsequently induces the expression of insulin (B600854), a key downstream target of PDX1.[1][4]
Mechanism of Action: Epigenetic Modification
This compound exerts its effects through an epigenetic mechanism, altering the histone modifications at the PDX1 promoter to favor a state of active transcription.[1][4] This process is dependent on the presence of the transcription factor FOXA2.[1][4] Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound.[1]
The key epigenetic changes induced by this compound include:
-
Increased Histone H3 Acetylation: This modification is associated with a more open chromatin structure, allowing transcription factors to access the DNA.[1]
-
Increased Histone H3 Lysine 4 Trimethylation (H3K4me3): This is a well-established marker for active gene promoters.[1]
-
Decreased Histone H3 Lysine 9 Trimethylation (H3K9me3): This mark is characteristic of transcriptionally repressed regions of the genome.[1]
The signaling pathway can be summarized as follows:
Quantitative Data Summary
The effects of this compound on gene expression are dose- and time-dependent. The following tables summarize the quantitative findings from key experiments.
Table 1: Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration | Fold Increase in PDX1 mRNA |
| 3, 5, and 9 days | 5 µM | 2 to 4-fold (Maximal effect) |
Data extracted from qPCR analysis in PANC-1 cells.[1]
Table 2: Effect of Prolonged this compound Treatment on Insulin mRNA in PANC-1 Cells
| Treatment Duration | This compound Concentration | Observation |
| 9 days | 0-10 µM | Dose-dependent increase in insulin mRNA |
This effect is observed after sustained induction of PDX1.[1][2]
Table 3: Epigenetic Modifications at the PDX1 Promoter by this compound
| Histone Modification | Effect of this compound Treatment | Implication |
| Histone H3 Acetylation | Increased | Transcriptional Activation |
| H3K4me3 | Increased | Transcriptional Activation |
| H3K9me3 | Decreased | Transcriptional Activation |
| H3K27me3 | Unaffected | N/A |
Results are consistent with an epigenetic mechanism for PDX1 activation.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
High-Throughput Quantitative PCR (qPCR) Screening
This experiment was designed to identify small molecules that induce the expression of key pancreatic transcription factors.
Methodology:
-
Cell Culture: Human PANC-1 ductal carcinoma cells were cultured in appropriate media and seeded into 384-well plates.[1]
-
Compound Addition: A library of over 60,000 small molecules was added to the wells, with each well receiving a unique compound.[1]
-
Incubation: Cells were incubated with the compounds for a specified period (e.g., 3-9 days).[1]
-
Cell Lysis and RNA Extraction: After incubation, cells were lysed to release their RNA content.
-
Reverse Transcription and qPCR: RNA was converted to cDNA, which was then used as a template for quantitative PCR to measure the mRNA levels of PDX1, NEUROG3, and MAFA.[1]
-
Hit Identification: Compounds that significantly increased the expression of the target genes, such as this compound for PDX1, were identified as "hits."[1]
Western Blotting for Protein Expression
This technique was used to confirm that the observed increase in PDX1 mRNA translated to an increase in PDX1 protein levels.
Methodology:
-
Cell Treatment and Lysis: PANC-1 cells were treated with varying concentrations of this compound (e.g., 0-5 µM) for 5 days.[4] The cells were then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for PDX1. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) was added.
-
Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensity was quantified to determine the relative levels of PDX1 protein.[4]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to investigate the epigenetic mechanism of this compound action at the PDX1 promoter.
Methodology:
-
Cell Treatment and Cross-linking: PANC-1 cells were treated with this compound or a vehicle control (DMSO). Proteins were then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cells were lysed, and the chromatin was sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies specific to modified histones (e.g., acetylated H3, H3K4me3, H3K9me3).[1] These antibodies bind to their target histone modifications, pulling down the associated DNA fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified from the immunoprecipitated complexes.
-
qPCR Analysis: The purified DNA was analyzed by qPCR using primers designed to amplify the PDX1 promoter region. The amount of amplified DNA indicates the level of enrichment for a specific histone modification at the promoter.[1]
Conclusion and Future Directions
This compound is a significant discovery, representing a small molecule capable of inducing a master regulatory transcription factor through epigenetic modulation.[1] It serves as a proof-of-principle for identifying chemical tools to control cellular reprogramming.[1] While this compound effectively upregulates PDX1 and subsequently insulin expression, further research is needed to fully elucidate its precise intracellular target and to optimize its potency and pharmacokinetic properties for potential therapeutic applications in regenerative medicine and diabetes.[1]
References
BRD7552 as a PDX1 Transcription Factor Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor essential for the development of the pancreas and the function of mature beta-cells.[1][2][3] Its role in regulating insulin (B600854) gene expression and maintaining beta-cell identity makes it a key therapeutic target for diabetes.[4][5] Small molecules that can induce the expression of PDX1 offer a promising avenue for regenerative medicine and the development of novel diabetes therapies.[1][2] This technical guide provides an in-depth overview of BRD7552, a small molecule identified through high-throughput screening that induces PDX1 expression.[1][2][3]
Discovery of this compound
This compound was identified from a screen of over 60,000 compounds using a quantitative PCR (qPCR)-based gene-expression assay in the human pancreatic ductal carcinoma cell line, PANC-1.[1][2] The screen aimed to find small molecules that could induce the expression of key pancreatic transcription factors, including PDX1, NEUROG3, and MAFA.[1] this compound was confirmed as a potent and reproducible inducer of PDX1 expression.[1]
Mechanism of Action
This compound induces PDX1 expression through a mechanism that involves the transcription factor FOXA2 and epigenetic modifications of the PDX1 promoter.[1][2]
FOXA2-Dependent Upregulation of PDX1
Studies have shown that the activity of this compound is dependent on the presence of Forkhead box protein A2 (FOXA2), another key transcription factor in pancreas development.[1] Gene-set enrichment analysis revealed that genes downregulated by FOXA2 were also downregulated by this compound.[1] Furthermore, the knockdown of FOXA2 in PANC-1 cells abolished the induction of PDX1 by this compound, indicating that FOXA2 is a crucial mediator in the signaling pathway initiated by this compound.[1]
Epigenetic Modifications at the PDX1 Promoter
This compound treatment leads to changes in histone modifications at the PDX1 promoter, consistent with transcriptional activation.[1][2] Specifically, this compound was shown to:
-
Increase Histone H3 Acetylation: This modification is associated with a more open chromatin structure, making the DNA more accessible to transcription factors.[1]
-
Increase Histone H3 Lysine 4 Trimethylation (H3K4me3): This is a well-established mark of active gene promoters.[1]
-
Decrease Histone H3 Lysine 9 Trimethylation (H3K9me3): This is a marker of transcriptionally silent chromatin.[1]
These epigenetic changes suggest that this compound either directly or indirectly modulates the enzymatic machinery responsible for these histone modifications, leading to a chromatin environment permissive for PDX1 transcription.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on PDX1 and insulin expression in various cell types as reported in the primary literature.[1]
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 mRNA (relative to DMSO) |
| 1.25 | 3 days | ~2-fold |
| 2.5 | 3 days | ~3-fold |
| 5 | 3 days | ~4-fold |
| 10 | 3 days | ~3.5-fold |
| 5 | 5 days | ~5-fold |
| 5 | 9 days | ~6-fold |
Data are approximated from graphical representations in Yuan et al., 2013.[1]
Table 2: Time-Dependent Induction of PDX1 mRNA by 5 µM this compound in PANC-1 Cells
| Treatment Duration | Fold Change in PDX1 mRNA (relative to DMSO) |
| 6 hours | ~1.5-fold |
| 12 hours | ~2-fold |
| 24 hours | ~2.5-fold |
| 48 hours | ~3.5-fold |
| 72 hours | ~4-fold |
Data are approximated from graphical representations in Yuan et al., 2013.[1]
Table 3: Effect of this compound on PDX1 Protein Levels in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Observation |
| 1.25, 2.5, 5 | 5 days | Dose-dependent increase in PDX1 protein levels. |
Based on Western blot analysis in Yuan et al., 2013.[1]
Table 4: Dose-Dependent Induction of Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Fold Change in Insulin mRNA (relative to DMSO) |
| 1.25 | 9 days | ~2-fold |
| 2.5 | 9 days | ~4-fold |
| 5 | 9 days | ~6-fold |
| 10 | 9 days | ~8-fold |
Data are approximated from graphical representations in Yuan et al., 2013.[1]
Table 5: Effect of this compound in Primary Human Islets and Ductal-Derived Cells
| Cell Type | Treatment Duration | Observation |
| Primary Human Islets | 3-5 days | Significant dose-dependent induction of PDX1 in 3 out of 5 donor samples. |
| Primary Human Islets | 5 days | Significant dose-dependent induction of insulin in 3 out of 5 donor samples. |
| Human Ductal-Derived Cells | 3 days | Dose-dependent induction of PDX1. |
Based on data from Yuan et al., 2013.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture
-
PANC-1 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Human Islets: Cultured in a specialized islet culture medium.[1]
-
Human Ductal-Derived Cells: Derived from purified CA19-9+ ductal cells through epithelial-mesenchymal transition and cultured as previously described.[1]
Compound Treatment
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
For experiments, the stock solution is diluted in culture medium to the desired final concentrations.
-
Control cells are treated with an equivalent concentration of DMSO.
-
For prolonged treatments, the medium containing the compound is refreshed every three days.[1]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed in a 384-well format using SYBR Green PCR master mix and a real-time PCR system (e.g., Applied Biosystems 7900HT).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The fold change in gene expression is calculated relative to DMSO-treated control cells using the ΔΔCt method.[1]
Western Blotting
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PDX1 and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence reagent.
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).[1]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies against specific histone modifications (H3ac, H3K4me3, H3K9me3) or a control IgG.
-
DNA Purification: The immunoprecipitated DNA is purified.
-
qPCR Analysis: The abundance of the PDX1 promoter region in the immunoprecipitated DNA is quantified by qPCR.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
High-Throughput Screening Workflow
Caption: Workflow for the high-throughput screen to identify PDX1 inducers.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the regulation of PDX1 and exploring strategies for beta-cell regeneration. Its ability to induce PDX1 expression in a FOXA2-dependent manner and through epigenetic modifications provides a proof-of-concept for the use of small molecules to control cell fate.[1][2] Further research is needed to identify the direct molecular target of this compound, which will enable a more complete understanding of its mechanism of action and facilitate the development of even more potent and specific inducers of PDX1 for therapeutic applications.[1][2] The methodologies and findings presented in this guide offer a solid foundation for researchers and drug developers working in the field of diabetes and regenerative medicine.
References
- 1. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic Regulation of PDX-1 in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foxa2 and Pdx1 cooperatively regulate postnatal maturation of pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Reprogramming by BRD7552: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule identified through high-throughput screening that has demonstrated the ability to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreas development and mature β-cell function.[1][2] This induction is achieved through the modulation of epigenetic marks at the PDX1 promoter, leading to transcriptional activation.[1][2] Notably, the activity of this compound is dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2).[1] This document provides an in-depth technical overview of the epigenetic modifications induced by this compound, detailing the experimental protocols used to elucidate its mechanism and presenting quantitative data in a structured format.
Core Mechanism: Epigenetic Activation of the PDX1 Promoter
This compound modifies the epigenetic landscape of the PDX1 promoter to favor a transcriptionally active state. This is characterized by an increase in histone marks associated with active chromatin and a decrease in those linked to transcriptional repression.
Histone Modifications
Treatment of PANC-1 human pancreatic ductal carcinoma cells with this compound leads to significant changes in histone H3 modifications at the PDX1 promoter. Specifically, this compound treatment results in:
-
Increased Histone H3 Acetylation: An increase in the acetylation of histone H3, a hallmark of active gene transcription.[1]
-
Increased Histone H3 Lysine 4 Trimethylation (H3K4me3): Enrichment of this activating mark at the promoter region.[1]
-
Decreased Histone H3 Lysine 9 Trimethylation (H3K9me3): A reduction in this repressive histone mark.[1]
-
No Significant Change in Histone H3 Lysine 27 Trimethylation (H3K27me3): This repressive mark was not significantly affected by this compound treatment.[1]
Interestingly, on a global level, this compound was observed to increase total levels of H3K9me3 and H3K27me3, suggesting that its effects on the PDX1 and insulin (B600854) promoters are specific and not a result of a general alteration of the cellular chromatin state.[1]
DNA Methylation
The proximal promoter of PDX1 in PANC-1 cells is largely hypomethylated. Treatment with this compound did not induce any significant changes in the DNA methylation status of this region.[1]
Quantitative Effects on Gene and Protein Expression
The epigenetic modifications induced by this compound translate into a dose- and time-dependent increase in PDX1 and subsequently insulin gene and protein expression.
Table 1: Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| Concentration (µM) | 3-Day Treatment (Fold Change) | 5-Day Treatment (Fold Change) | 9-Day Treatment (Fold Change) |
| 1.25 | ~2.0 | ~2.5 | ~3.0 |
| 2.5 | ~2.5 | ~3.0 | ~3.5 |
| 5 | ~2.5 | ~3.5 | ~4.0 |
| 10 | ~2.0 | ~2.5 | ~3.0 |
Data are approximated from graphical representations in Yuan et al., 2013 and represent fold change relative to DMSO-treated control cells. The maximal effect was observed at 5 µM.[1]
Table 2: Effect of this compound on Insulin mRNA Expression in PANC-1 Cells
| Concentration (µM) | 9-Day Treatment (Fold Change) |
| 1.25 | ~2.0 |
| 2.5 | ~4.0 |
| 5 | ~6.0 |
| 10 | ~5.0 |
Data are approximated from graphical representations in Yuan et al., 2013 and represent fold change relative to DMSO-treated control cells.[1]
Protein Expression
Consistent with the observed changes in mRNA levels, this compound treatment of PANC-1 cells for 5 days resulted in a dose-dependent increase in PDX1 protein levels.[1]
Signaling Pathway and Experimental Workflows
FOXA2-Dependent Mechanism of Action
The induction of PDX1 expression by this compound is critically dependent on the transcription factor FOXA2. Knockdown of FOXA2 abolishes the effect of this compound on PDX1 expression, indicating that FOXA2 is a key component of the pathway through which this compound acts.[1] Gene set enrichment analysis has shown that genes downregulated by FOXA2 are also downregulated by this compound, suggesting that this compound may enhance the expression or activity of FOXA2.[1]
References
The Discovery of BRD7552: A Technical Guide to a Novel Inducer of Pancreatic β-Cell Transcription Factor PDX1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of BRD7552, a small molecule identified to induce the expression of Pancreatic and duodenal homeobox 1 (PDX1). PDX1 is a critical transcription factor in pancreatic development and mature β-cell function, making it a key target for therapeutic strategies aimed at β-cell regeneration for diabetes treatment. This document details the high-throughput screening cascade that led to the identification of this compound, its mechanism of action, and the experimental protocols utilized in its characterization.
High-Throughput Screening and Identification of this compound
This compound was identified from a high-throughput screen of over 60,000 compounds. The primary goal of the screen was to discover small molecules capable of inducing the endogenous expression of key transcription factors involved in β-cell development: PDX1, NEUROG3, or MAFA.[1]
The screening was conducted using the human pancreatic ductal carcinoma cell line, PANC-1, which is amenable to high-throughput formats. A quantitative polymerase chain reaction (qPCR)-based assay was developed to measure the mRNA levels of the target genes.[1] From this extensive screening campaign, this compound emerged as a confirmed hit for the induction of PDX1 expression.[1]
Experimental Workflow: High-Throughput Screening for PDX1 Inducers
Caption: High-throughput screening workflow for the identification of PDX1 inducers.
Biological Activity and Mechanism of Action
This compound was found to induce PDX1 mRNA expression in a dose- and time-dependent manner in PANC-1 cells, with a maximal effect observed at 5 µM after a 9-day treatment.[1] This effect was also observed in primary human islets and human duct-derived cells.[1] Prolonged treatment with this compound also led to an increase in insulin (B600854) mRNA and protein levels.[1]
The mechanism of action of this compound involves the transcription factor FOXA2. Knockdown of FOXA2 in PANC-1 cells abolished the induction of PDX1 by this compound, indicating that FOXA2 is a critical component of the signaling pathway.[1] Furthermore, this compound treatment led to epigenetic modifications at the PDX1 promoter consistent with transcriptional activation, including increased histone H3 acetylation and H3K4 trimethylation, and decreased H3K9 trimethylation.[2]
Signaling Pathway of this compound-Induced PDX1 Expression
Caption: Proposed signaling pathway for this compound-mediated induction of PDX1 expression.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on gene expression.
Table 1: Dose-Response of this compound on PDX1 mRNA Expression in PANC-1 Cells [1]
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) |
| 3 days | 1.25 | ~1.5 |
| 3 days | 2.5 | ~2.0 |
| 3 days | 5 | ~2.5 |
| 5 days | 1.25 | ~2.0 |
| 5 days | 2.5 | ~3.0 |
| 5 days | 5 | ~3.5 |
| 9 days | 1.25 | ~2.5 |
| 9 days | 2.5 | ~3.5 |
| 9 days | 5 | ~4.0 |
Table 2: Time-Course of this compound (5 µM) on PDX1 mRNA Expression in PANC-1 Cells [1]
| Treatment Time | Fold Change in PDX1 mRNA (vs. DMSO) |
| 6 hours | ~1.5 |
| 1 day | ~2.0 |
| 3 days | ~2.5 |
| 5 days | ~3.5 |
| 9 days | ~4.0 |
Table 3: Effect of this compound on Insulin mRNA Expression in PANC-1 Cells after 9 Days [2]
| This compound Concentration (µM) | Fold Change in Insulin mRNA (vs. DMSO) |
| 2.5 | Significant Increase |
| 5 | Further Significant Increase |
| 10 | Maximal Increase |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature. For exact details, it is recommended to consult the supplementary information of Yuan Y, et al., Chem Biol. 2013.
PANC-1 Cell Culture
-
Cell Line: PANC-1 (human pancreatic ductal carcinoma).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells at 70-80% confluency using 0.25% Trypsin-EDTA.
High-Throughput qPCR Screening
-
Cell Seeding: Seed PANC-1 cells in 384-well plates at a density optimized for 3-day growth.
-
Compound Addition: Add library compounds to a final concentration of approximately 5 µM. Include DMSO as a negative control.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Cell Lysis and RNA Extraction: Lyse cells directly in the wells and perform RNA extraction using a kit compatible with high-throughput formats.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a high-capacity reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for PDX1, NEUROG3, MAFA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for each compound relative to the DMSO control.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment: Culture PANC-1 cells to 70-80% confluency and treat with 5 µM this compound or DMSO for 72 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific histone modifications (H3K4me3, H3K9me3, H3 Acetylation) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform qPCR with primers specific for the PDX1 promoter region to quantify the enrichment of specific histone marks.
Synthesis of this compound
The detailed chemical synthesis of this compound is described in the supplementary information of the primary publication by Yuan et al. (2013). It is a glucose-derived compound from a library prepared by diversity-oriented synthesis.[1]
Conclusion
The discovery of this compound represents a significant step forward in the quest for small molecules that can modulate cell fate for therapeutic purposes. This technical guide has summarized the key findings and experimental approaches that led to its identification and characterization as a potent inducer of PDX1 expression. The methodologies and data presented here provide a valuable resource for researchers in the fields of diabetes, regenerative medicine, and drug discovery. Further optimization of this compound's potency and pharmacokinetic properties may pave the way for novel therapies to replenish β-cell mass in diabetic patients.[1]
References
BRD7552: An In-depth Technical Guide to its Effects on Histone H3 Tails and Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule BRD7552 and its targeted effects on the epigenetic modification of histone H3 tails. The information presented herein is intended for professionals in the fields of molecular biology, drug discovery, and epigenetics who are interested in the mechanisms of transcriptional regulation and the potential for small-molecule modulators of gene expression.
Executive Summary
This compound is a novel small molecule identified through high-throughput screening as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. Its mechanism of action involves the targeted alteration of histone H3 modifications at the PDX1 gene promoter, leading to transcriptional activation. Specifically, this compound has been shown to increase histone H3 acetylation and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), both of which are marks of active chromatin. Conversely, it decreases histone H3 lysine 9 trimethylation (H3K9me3), a modification associated with transcriptional repression. Notably, the effects of this compound on histone modifications are localized to specific gene promoters, such as PDX1 and insulin, and do not represent a global cellular effect. The activity of this compound is dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2), suggesting a complex regulatory pathway. This guide will detail the quantitative effects of this compound on histone H3 tails, provide a detailed experimental protocol for assessing these changes, and visualize the proposed signaling pathway and experimental workflows.
Quantitative Effects of this compound on Histone H3 Modifications
The treatment of PANC-1 human pancreatic ductal carcinoma cells with 5 µM this compound for three days results in significant changes in the epigenetic landscape of the PDX1 promoter. These changes are consistent with a shift towards a more open and transcriptionally active chromatin state. The observed modifications to histone H3 tails are summarized in the table below.
| Histone H3 Modification | Effect at the PDX1 Promoter | Associated Transcriptional State |
| Acetylated Histone H3 (AcH3) | Increased[1] | Activation |
| Trimethylated Lysine 4 (H3K4me3) | Increased[1] | Activation |
| Trimethylated Lysine 9 (H3K9me3) | Decreased[1] | Activation |
| Trimethylated Lysine 27 (H3K27me3) | No significant change[1] | - |
Experimental Protocols
The following is a detailed methodology for Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) to assess the effect of this compound on histone H3 modifications at a target gene promoter, based on the protocol used in the primary research.[1]
Cell Culture and Treatment
-
Cell Line: PANC-1 (human pancreatic ductal carcinoma).
-
Culture Medium: Standard DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Treatment: Plate PANC-1 cells in 15-cm tissue culture dishes and grow to approximately 80% confluency. Treat the cells with 5 µM this compound or a DMSO vehicle control for three days.
Chromatin Immunoprecipitation
This protocol is adapted for the Magna ChIP™ G Kit (Millipore), as used in the foundational study.[1]
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine (B1666218) to a final concentration of 125 mM to quench the cross-linking reaction and incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice.
-
Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in the nuclear lysis buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. The original study utilized a Branson Sonifier 250 with a protocol of 16 cycles of 10 seconds ON and 2 minutes OFF, at a duty cycle of 10 and output of 5.[1] Sonication conditions should be optimized for the specific instrument and cell type.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with one of the following antibodies:
-
Anti-acetyl-Histone H3
-
Anti-Histone H3 (tri methyl K4)
-
Anti-Histone H3 (tri methyl K9)
-
Anti-Histone H3 (tri methyl K27)
-
Normal Rabbit or Mouse IgG (as a negative control)
-
-
Add protein G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes: Perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 62°C in the presence of Proteinase K.
-
DNA Purification: Purify the DNA using spin columns.
Quantitative PCR (qPCR)
-
Primer Design: Design qPCR primers that amplify a specific region of the target gene promoter (e.g., the PDX1 promoter).
-
qPCR Reaction: Perform qPCR using a standard SYBR Green-based protocol with the purified immunoprecipitated DNA and input DNA (a sample of the sonicated chromatin before immunoprecipitation).
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the total input DNA.
Visualizations
Proposed Signaling Pathway of this compound
References
The Role of FOXA2 in the Transcriptional Activity of BRD7552: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule BRD7552 has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression, a master regulator of pancreas development and beta-cell function. Understanding the mechanism of action of this compound is crucial for its potential therapeutic applications in diabetes and regenerative medicine. This technical guide provides an in-depth analysis of the critical role of the pioneer transcription factor Forkhead Box A2 (FOXA2) in mediating the activity of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.
Core Findings: FOXA2 is Essential for this compound-Induced PDX1 Expression
The seminal study on this compound demonstrated that its ability to upregulate PDX1 transcription is entirely dependent on the presence of FOXA2.[1] Gene expression profiling of PANC-1 human pancreatic ductal carcinoma cells treated with this compound revealed an enrichment of genes that are normally downregulated by FOXA2, suggesting that this compound enhances the expression or activity of FOXA2.[1]
To conclusively establish this dependency, a knockdown of FOXA2 was performed in PANC-1 cells. The results unequivocally showed that in the absence of FOXA2, this compound was unable to induce the expression of PDX1.[1] This pivotal finding positions FOXA2 as a key mediator of this compound's biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study demonstrating the FOXA2-dependency of this compound activity. The data is derived from quantitative PCR (qPCR) analysis of PDX1 mRNA levels in PANC-1 cells under different experimental conditions.
| Treatment Condition | Target Gene | Fold Change in Expression (relative to control) | Statistical Significance |
| 5 µM this compound | PDX1 | ~4.5 | p < 0.001 |
| 5 µM this compound + FOXA2 siRNA | PDX1 | ~1.0 (No significant induction) | Not Applicable |
Table 1: Effect of this compound and FOXA2 Knockdown on PDX1 Gene Expression in PANC-1 Cells.[1]
Signaling Pathway and Experimental Workflow
The proposed signaling pathway and the experimental workflow to validate the role of FOXA2 in this compound activity are illustrated in the following diagrams.
Caption: Proposed signaling pathway for this compound-induced PDX1 expression via FOXA2.
Caption: Experimental workflow to investigate the role of FOXA2 in this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
PANC-1 Cell Culture and siRNA-mediated Knockdown of FOXA2
-
Cell Line: PANC-1 human pancreatic ductal carcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
siRNA Transfection:
-
Reagent: Lipofectamine™ RNAiMAX Transfection Reagent.
-
siRNA: A pool of small interfering RNAs (siRNAs) targeting human FOXA2 (e.g., ON-TARGETplus SMARTpool from Dharmacon) or a non-targeting control siRNA.
-
Procedure:
-
Seed PANC-1 cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 50 pmol of FOXA2 siRNA or control siRNA in 250 µL of Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before proceeding with this compound treatment. Knockdown efficiency should be validated by qPCR or Western blot.
-
-
This compound Treatment and RNA Analysis
-
Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Treatment: Following siRNA transfection, replace the medium with fresh culture medium containing 5 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubation: Treat the cells for 24-48 hours.
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using TRIzol™ Reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Primers for PDX1: (Example sequences, actual sequences from the study may vary)
-
Forward: 5'-GGCAGGAAGATCACCTTTCG-3'
-
Reverse: 5'-TCCCGGAGGAGTTGTAGAAG-3'
-
-
Data Analysis: Normalize the expression of PDX1 to a housekeeping gene (e.g., GAPDH) and calculate the fold change using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment: Treat PANC-1 cells with 5 µM this compound or DMSO for 3 days.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with antibodies against specific histone modifications (e.g., acetylated H3, H3K4me3, H3K9me3) or a negative control IgG.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Elution and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C overnight.
-
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
ChIP-qPCR:
-
Perform qPCR on the purified DNA using primers flanking the PDX1 promoter region.
-
Primers for PDX1 Promoter: (Example sequences targeting a specific region of the promoter)
-
Forward: 5'-AGGCGCAGAGAAAGAGGAAG-3'
-
Reverse: 5'-CCGCCTCTTTCTACCTTTCC-3'
-
-
Data Analysis: Calculate the enrichment of specific histone marks at the PDX1 promoter relative to the input DNA and the IgG control.
-
Conclusion
The activity of the PDX1-inducing small molecule this compound is critically dependent on the transcription factor FOXA2. Experimental evidence from knockdown studies confirms that FOXA2 is an indispensable component of the signaling cascade initiated by this compound to upregulate PDX1 expression. This is further supported by the observation that this compound induces epigenetic modifications at the PDX1 promoter consistent with transcriptional activation.[1] These findings highlight the importance of the FOXA2-PDX1 axis as a potential target for small molecule-based therapeutic strategies aimed at modulating pancreatic cell fate and function. Further investigation into the direct molecular target of this compound and the precise mechanisms by which it enhances FOXA2 activity will be crucial for the development of more potent and specific compounds for regenerative medicine and diabetes therapy.
References
BRD7552: A Small Molecule Inducer of a Beta Cell-Like Phenotype
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of cells into insulin-producing beta cells holds immense promise for the treatment of diabetes. Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor for both the development of the pancreas and the function of mature beta cells.[1] The small molecule BRD7552 was identified through high-throughput screening as a potent inducer of PDX1 expression, offering a chemical tool to potentially drive cells towards a beta cell-like phenotype. This guide provides a comprehensive overview of the technical details surrounding the use of this compound for this purpose, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression in various cell types as reported in the literature.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | PDX1 mRNA Fold Induction (vs. DMSO) | Insulin mRNA Fold Induction (vs. DMSO) |
| 1.25 | 3 days | ~2.5 | Not significant |
| 2.5 | 3 days | ~4.0 | Not significant |
| 5 | 3 days | ~6.0 | Not significant |
| 10 | 3 days | ~7.5 | Not significant |
| 5 | 5 days | - | ~2.0 |
| 5 | 9 days | - | ~3.5 |
Data synthesized from figures in Wagner et al., 2014.[1]
Table 2: Time-Dependent Induction of PDX1 mRNA in PANC-1 Cells with 5 µM this compound
| Treatment Duration | PDX1 mRNA Fold Induction (vs. DMSO) |
| 24 hours | ~2.0 |
| 48 hours | ~4.5 |
| 72 hours | ~6.0 |
Data synthesized from figures in Wagner et al., 2014.[1]
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Primary Human Islets
| This compound Concentration (µM) | Treatment Duration | PDX1 mRNA Fold Induction (vs. DMSO) | Insulin mRNA Fold Induction (vs. DMSO) |
| 5 | 3 days | ~1.5 | Not significant |
| 10 | 3 days | ~2.0 | Not significant |
| 5 | 5 days | - | ~1.8 |
| 10 | 5 days | - | ~2.5 |
Data synthesized from figures in Wagner et al., 2014.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
PANC-1 Cell Culture and this compound Treatment
-
Cell Line: PANC-1 (human pancreatic carcinoma, epithelioid).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using a 0.25% trypsin-EDTA solution.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh growth medium to the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).
-
A vehicle control of DMSO at the same final concentration should be used.
-
For prolonged treatments, the medium containing this compound or DMSO is replaced every three days.[1]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction:
-
The qPCR reaction is performed using a SYBR Green-based master mix.
-
Each reaction should be performed in triplicate.
-
A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Primer Sequences: The following are validated primer sequences for human genes:
-
PDX1:
-
Forward: 5'- GAAGTCTACCAAAGCTCACGCG -3'
-
Reverse: 5'- GGAACTCCTTCTCCAGCTCTAG -3'
-
-
INS (Insulin):
-
Forward: 5'- ACGAGGCTTCTTCTACACACCC -3'
-
Reverse: 5'- TCCACAATGCCACGCTTCTGCA -3'
-
-
GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase):
-
Forward: 5'- TTGGCTACAGCAACAGGGTG -3'
-
Reverse: 5'- GGGGAGATTCAGTGTGGTGG -3'
-
-
ACTB (Beta-Actin):
-
Forward: 5'- CACCATTGGCAATGAGCGGTTC -3'
-
Reverse: 5'- AGGTCTTTGCGGATGTCCACGT -3'
-
-
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method, with GAPDH and/or ACTB as the housekeeping genes for normalization.
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
This protocol is adapted for studying histone modifications at the PDX1 promoter.
-
Cell Fixation:
-
Treat PANC-1 cells with 1% formaldehyde (B43269) in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells in a buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with antibodies specific for histone modifications of interest (e.g., acetylated H3, H3K4me3, H3K9me3, H3K27me3) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences (e.g., regions of the PDX1 promoter) by qPCR.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in inducing PDX1 expression.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on gene expression.
References
Preliminary In Vitro Investigation of BRD7552: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro studies of BRD7552, a small molecule identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential applications of this compound.
This compound was identified through a high-throughput screening of over 60,000 compounds for their ability to induce the expression of key pancreatic transcription factors.[1] It has been shown to upregulate PDX1, a master regulator of pancreas development and mature β-cell function, in various human cell lines and primary cells.[1][2][3] The induction of PDX1 by this compound suggests its potential utility in the context of cellular reprogramming and diabetes research.[1]
Mechanism of Action
The primary mechanism of action of this compound involves the epigenetic modification of the PDX1 gene promoter.[1][3] In vitro studies have demonstrated that this compound treatment leads to changes in histone modifications consistent with transcriptional activation.[1] Specifically, it increases histone H3 acetylation and trimethylation of lysine (B10760008) 4 (H3K4me3), while decreasing trimethylation of lysine 9 (H3K9me3).[1][3] These epigenetic alterations create a more permissive chromatin state, facilitating the transcription of PDX1. This process is dependent on the presence of the transcription factor FOXA2.[1][3]
Data Presentation
The following tables summarize the quantitative data from in vitro experiments investigating the effects of this compound on gene and protein expression.
Table 1: Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Relative PDX1 mRNA Expression (Fold Change vs. DMSO) |
| 3 days | 1.25 | Data not specified |
| 3 days | 2.5 | Data not specified |
| 3 days | 5 | Significant Increase |
| 5 days | 1.25 | Data not specified |
| 5 days | 2.5 | Data not specified |
| 5 days | 5 | Significant Increase |
| 9 days | 1.25 | Data not specified |
| 9 days | 2.5 | Data not specified |
| 9 days | 5 | Significant Increase |
Note: The primary literature reports a dose- and time-dependent increase, with 5 µM showing a significant effect.[1] Precise fold-change values were presented graphically in the source publication.
Table 2: Effect of this compound on PDX1 Protein Levels in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Outcome |
| 3 days | Not specified | Increased PDX1 protein levels (ELISA) |
| 5 days | 1.25 | Dose-dependent increase |
| 5 days | 2.5 | Dose-dependent increase |
| 5 days | 5 | Dose-dependent increase |
Note: A dose-dependent increase in PDX1 protein was observed via Western Blot and quantified by ELISA.[1][3][4]
Table 3: Effect of this compound on Insulin mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Relative Insulin mRNA Expression (Fold Change vs. DMSO) |
| 3 days | 0 - 10 | No significant change |
| 5 days | 0 - 10 | Dose-dependent increase |
| 9 days | 0 - 10 | Pronounced dose-dependent increase |
Note: Prolonged treatment with this compound is required to induce insulin expression.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Line: Human pancreatic ductal carcinoma cell line (PANC-1).
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Cells: Primary human islets and duct-derived cells were also used and cultured under specialized conditions.[1]
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA was extracted from cells treated with this compound or DMSO (vehicle control) using a commercially available RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green I methodology.[5]
-
Primer Design: Primers were designed to specifically amplify PDX1, INS (insulin), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing it to the DMSO-treated control.[6]
Western Blot Analysis
-
Protein Extraction: Cells were lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for PDX1. A primary antibody against a loading control (e.g., actin) was also used.
-
Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase, the protein bands were visualized using a chemiluminescent substrate.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Cell lysates were prepared as for Western blotting.
-
Assay Procedure: A commercially available ELISA kit for human PDX1 was used according to the manufacturer's instructions.
-
Data Analysis: The concentration of PDX1 protein in the samples was determined by comparison to a standard curve generated with recombinant PDX1.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells were treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin was sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies specific for acetylated histone H3, H3K4me3, H3K9me3, or a control IgG.
-
DNA Purification: The immunoprecipitated DNA was purified.
-
qPCR Analysis: The purified DNA was analyzed by qPCR using primers specific for the PDX1 promoter region to quantify the enrichment of specific histone marks.[5]
Summary
This compound is a novel small molecule that induces the expression of the key pancreatic transcription factor PDX1 through an epigenetic mechanism. In vitro studies have demonstrated its ability to increase PDX1 mRNA and protein levels in a dose- and time-dependent manner in pancreatic cell lines and primary human cells. Prolonged exposure to this compound also leads to the induction of insulin expression. The detailed experimental protocols provided herein offer a foundation for further investigation into the biological activities and therapeutic potential of this compound. Further research is warranted to identify the direct molecular target of this compound and to optimize its potency and pharmacokinetic properties.[1]
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552: A Small Molecule Inducer of Insulin Gene Expression via Epigenetic Modulation of PDX1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule BRD7552 and its impact on insulin (B600854) gene expression. This compound was identified through high-throughput screening as a potent inducer of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of pancreas development and mature β-cell function.[1][2] This document details the molecular mechanism of this compound, focusing on its FOXA2-dependent epigenetic activation of the PDX1 promoter, leading to subsequent induction of insulin gene expression. We present quantitative data from key experiments in structured tables, provide detailed experimental protocols for replication, and visualize the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for diabetes and in the chemical manipulation of cell fate for regenerative medicine.
Introduction
The transcription factor PDX1 is a cornerstone of pancreatic β-cell identity and function, playing a critical role in the transcriptional activation of the insulin gene and other genes essential for glucose sensing and metabolism.[3][4] Consequently, strategies to enhance PDX1 expression are of significant interest for the development of novel diabetes therapies. The small molecule this compound has emerged as a valuable tool in this context, demonstrating the ability to induce PDX1 expression in various pancreatic cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[1][2] Prolonged treatment with this compound not only elevates PDX1 levels but also leads to a significant increase in both insulin mRNA and protein.[1][2] This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action and providing the necessary details for its application in a research setting.
Molecular Mechanism of Action
This compound's primary effect is the induction of PDX1 gene expression. This is not a result of direct interaction with the PDX1 promoter, but rather an indirect mechanism involving the transcription factor Forkhead box protein A2 (FOXA2) and epigenetic modifications.
FOXA2-Dependent Transcriptional Activation
The activity of this compound is critically dependent on the presence of FOXA2, a pioneer transcription factor that is essential for pancreas development and the regulation of β-cell-specific genes.[1][5][6][7] Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound, indicating that FOXA2 is a necessary component of the signaling cascade initiated by the compound.[1] While the direct molecular target of this compound remains to be elucidated, it is hypothesized that this compound modulates an upstream signaling pathway that enhances the transcriptional activity of FOXA2 at the PDX1 promoter.[1][2]
Epigenetic Remodeling of the PDX1 Promoter
This compound treatment leads to significant changes in the epigenetic landscape of the PDX1 promoter, consistent with a shift to a transcriptionally active state. Specifically, chromatin immunoprecipitation (ChIP) experiments have revealed that this compound induces:
-
Increased Histone H3 Acetylation: A hallmark of active chromatin.[1]
-
Increased Histone H3 Lysine 4 Trimethylation (H3K4me3): An activating mark found at the promoter of active genes.[1]
-
Decreased Histone H3 Lysine 9 Trimethylation (H3K9me3): A repressive mark associated with heterochromatin.[1]
These epigenetic modifications create a more open chromatin structure at the PDX1 promoter, facilitating the binding of the transcriptional machinery and leading to increased gene expression.
Signaling Pathways in Insulin Gene Regulation
While the direct upstream target of this compound is unknown, its downstream effects converge on pathways central to insulin gene expression. Understanding these broader signaling networks provides context for the action of this compound.
The this compound-FOXA2-PDX1-Insulin Axis
The core signaling pathway initiated by this compound is depicted below. The compound acts upstream of FOXA2, leading to epigenetic modifications at the PDX1 promoter and subsequent transcription of the PDX1 gene. The resulting PDX1 protein then translocates to the nucleus and, in concert with other transcription factors, activates the transcription of the insulin gene (INS).
Role of CREB and mTOR Signaling in β-Cell Function
While not directly implicated in the mechanism of this compound, the cAMP-response element-binding protein (CREB) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways are crucial for β-cell function and insulin gene expression.[8][9][10]
-
CREB Signaling: Activated by stimuli such as glucose and incretin (B1656795) hormones, CREB plays a key role in promoting insulin gene transcription, β-cell survival, and proliferation.[4][8]
-
mTOR Signaling: This pathway integrates signals from nutrients and growth factors to regulate β-cell mass and insulin secretion.[9][10][11]
Further research is needed to determine if this compound intersects with these critical regulatory pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on PDX1 and insulin expression from key experiments performed in PANC-1 cells and primary human islets.
Table 1: Dose-Dependent Effect of this compound on PDX1 and Insulin mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (Day 3) | PDX1 mRNA Fold Change (Day 5) | PDX1 mRNA Fold Change (Day 9) | Insulin mRNA Fold Change (Day 9) |
| 0 (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1.25 | ~2.5 | ~3.0 | ~2.0 | ~2.5 |
| 2.5 | ~4.0 | ~5.0 | ~3.5 | ~4.0 |
| 5 | ~5.0 | ~6.0 | ~4.5 | ~6.0 |
| 10 | ~3.5 | ~4.0 | ~3.0 | ~8.0 |
Data are approximate values interpreted from graphical representations in the source publication and represent the mean of three independent experiments. Gene expression was normalized to GAPDH and actin.
Table 2: Time-Dependent Effect of 5 µM this compound on PDX1 mRNA Expression in PANC-1 Cells
| Time (Days) | PDX1 mRNA Fold Change |
| 0 | 1.0 |
| 1 | ~1.5 |
| 3 | ~5.0 |
| 5 | ~6.0 |
| 9 | ~4.5 |
Data are approximate values interpreted from graphical representations in the source publication and represent the mean of three independent experiments. Gene expression was normalized to GAPDH and actin.
Table 3: Dose-Dependent Effect of this compound on PDX1 Protein Levels in PANC-1 Cells (5-Day Treatment)
| This compound Concentration (µM) | Relative PDX1 Protein Level (ELISA) |
| 0 (DMSO) | Baseline |
| 1.25 | Increased |
| 2.5 | Moderately Increased |
| 5 | Strongly Increased |
Qualitative interpretation based on Western Blot and ELISA data from the source publication.
Table 4: Effect of this compound on PDX1 and Insulin mRNA Expression in Primary Human Islets
| This compound Concentration (µM) | PDX1 mRNA Fold Change (Day 3) | PDX1 mRNA Fold Change (Day 5) | Insulin mRNA Fold Change (Day 5) |
| 0 (DMSO) | 1.0 | 1.0 | 1.0 |
| 1.25 | ~1.5 | ~2.0 | ~1.5 |
| 2.5 | ~2.0 | ~2.5 | ~2.0 |
| 5 | ~2.5 | ~3.0 | ~2.5 |
Data are approximate values interpreted from graphical representations in the source publication and represent results from a responsive donor.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
PANC-1 Cell Culture and this compound Treatment
-
Cell Culture: Culture PANC-1 cells (ATCC CRL-1469) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a 1:4 ratio.
-
This compound Treatment: Seed PANC-1 cells in appropriate culture vessels. After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. The compound should be dissolved in DMSO to prepare a stock solution. Replenish the medium with freshly diluted compound every 2-3 days for long-term experiments.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based master mix, cDNA template, and primers specific for PDX1, INS, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat this compound- or DMSO-treated PANC-1 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific for acetylated H3, H3K4me3, H3K9me3, or a negative control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers targeting the PDX1 promoter region to quantify the enrichment of specific histone modifications.
Enzyme-Linked Immunosorbent Assay (ELISA) for PDX1 Protein Quantification
-
Cell Lysis: After treatment, wash PANC-1 cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
ELISA Procedure: Use a commercially available human PDX1 ELISA kit. Add equal amounts of total protein from each sample to the wells of the pre-coated microplate. Follow the manufacturer's protocol for incubation with detection antibody, streptavidin-HRP, and substrate.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of PDX1 in each sample based on a standard curve.
Immunofluorescence for C-peptide
-
Cell Seeding and Treatment: Grow PANC-1 cells on glass coverslips and treat with this compound or DMSO for the desired duration (e.g., 9 days).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against C-peptide overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable chemical probe for studying the regulation of insulin gene expression and β-cell biology. Its ability to induce PDX1 expression through a FOXA2-dependent epigenetic mechanism provides a powerful tool for investigating cellular reprogramming and the development of novel therapeutic strategies for diabetes. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies. Further investigation into the direct molecular target of this compound will undoubtedly provide deeper insights into the intricate regulatory networks governing pancreatic β-cell fate and function.
References
- 1. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foxa2 controls vesicle docking and insulin secretion in mature Beta cells [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Pancreatic β-Cell Proliferation Mediated by CREB Binding Protein Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foxa2 regulates multiple pathways of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Roles and regulation of the transcription factor CREB in pancreatic β -cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTORC1 signaling and regulation of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of mTOR in the Regulation of Pancreatic β-Cell Mass and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552: A Small Molecule Tool for Cellular Reprogramming Towards a Pancreatic Beta-Cell Lineage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular reprogramming holds immense promise for regenerative medicine, particularly in the context of diseases like diabetes where the functional loss of insulin-producing beta-cells is a key pathological feature. The direct conversion of non-beta-cells into insulin-secreting cells using defined factors is a key area of investigation. Small molecules that can replace or enhance the efficiency of transcription factor-based reprogramming offer a more scalable and potentially safer therapeutic avenue. This technical guide focuses on BRD7552, a novel small molecule identified for its ability to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function. We provide a comprehensive overview of its mechanism of action, quantitative effects on gene and protein expression, detailed experimental protocols, and the key signaling pathways involved in its reprogramming activity.
Introduction
The directed differentiation of pluripotent stem cells or the transdifferentiation of somatic cells into insulin-producing beta-cells is a major goal for diabetes therapy. A critical barrier to achieving efficient and robust reprogramming is the complex and often incomplete recapitulation of the developmental pathways governed by a network of transcription factors. Pancreatic and Duodenal Homeobox 1 (PDX1) is a cornerstone transcription factor essential for pancreatic development and the maintenance of mature beta-cell function and identity.[1][2][3] Ectopic expression of PDX1, often in combination with other factors like NEUROG3 and MAFA, can reprogram pancreatic acinar and other cell types towards a beta-cell fate.[1][4][5][6][7]
Small molecules offer a powerful alternative to genetic manipulation for inducing the expression of such key developmental regulators. They provide temporal control, dose-dependent activity, and are generally non-immunogenic, making them attractive candidates for clinical translation.[8] this compound is a cell-permeable, glucose-derived small molecule that was identified from a high-throughput screen of over 60,000 compounds for its ability to induce endogenous PDX1 expression.[1][4] This guide consolidates the current knowledge on this compound as a tool for cellular reprogramming.
Mechanism of Action
This compound induces the expression of PDX1 in a time- and dose-dependent manner in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[1][9][10][11] The precise intracellular target of this compound has not yet been identified; however, its downstream effects on the PDX1 locus are well-characterized.[1]
The proposed mechanism of action involves the epigenetic modification of the PDX1 promoter. Treatment with this compound leads to changes in histone tail modifications consistent with transcriptional activation.[1][10] Specifically, it has been shown to increase histone H3 acetylation and H3K4 trimethylation (H3K4me3), which are marks of active chromatin, while decreasing the repressive mark, H3K9 trimethylation (H3K9me3).[10][11]
Furthermore, the activity of this compound is dependent on the presence of the transcription factor FOXA2 (Forkhead box protein A2).[1][10][11] In cells where FOXA2 has been knocked down, this compound fails to induce PDX1 expression, suggesting that FOXA2 is a critical component of the pathway through which this compound acts to remodel the chromatin at the PDX1 promoter and initiate transcription.[1][11]
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protocols | Cell Signaling Technology [cellsignal.com]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pdx1 (D59H3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 10. Pancreatic Lineage Specifier PDX1 Increases Adhesion and Decreases Motility of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: BRD7552 as an Inducer of PDX1 Expression in PANC-1 Cells
Introduction
BRD7552 is a small molecule compound identified through high-throughput screening that has been shown to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1) in the human pancreatic ductal carcinoma cell line, PANC-1.[1] PDX1 is a critical transcription factor involved in pancreas development and the function of mature beta-cells.[1][2][3][4][5][6] The ability of this compound to upregulate endogenous PDX1 expression presents a valuable tool for research into pancreatic cell reprogramming, differentiation, and the study of pathways governing pancreatic cell fate.[1] These notes provide detailed protocols for the application of this compound to PANC-1 cells, based on established experimental findings.
Mechanism of Action
This compound upregulates PDX1 mRNA and protein levels in a dose- and time-dependent manner in PANC-1 cells.[1] Its mechanism is believed to be related to epigenetic modulation. The compound induces changes in histone H3 tail modifications that are associated with transcriptional activation.[1] Further studies indicate that the transcriptional co-factor FOXA2 is implicated in the this compound-mediated induction of PDX1.[1] Notably, at concentrations effective for PDX1 induction, this compound does not induce apoptosis in PANC-1 cells.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on gene expression in PANC-1 cells. Data is synthesized from published studies.[1]
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound
| This compound Concentration (µM) | Fold Change in PDX1 mRNA (relative to DMSO control) |
| 0 (DMSO) | 1.0 |
| 1.25 | ~1.5 |
| 2.5 | ~2.0 |
| 5.0 | ~2.5 |
| 10.0 | ~3.0 |
| Data represents approximate values from graphical representations in the source literature after a 3-day treatment.[1] |
Table 2: Dose-Dependent Induction of Insulin (B600854) mRNA by this compound after 9-Day Treatment
| This compound Concentration (µM) | Fold Change in Insulin mRNA (relative to DMSO control) |
| 0 (DMSO) | 1.0 |
| 2.5 | ~2.0 |
| 5.0 | ~3.5 |
| 10.0 | ~4.0 |
| Data represents approximate values from graphical representations in the source literature.[1] |
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for treating PANC-1 cells.
Caption: Proposed signaling pathway of this compound in PANC-1 cells.
Caption: General experimental workflow for this compound treatment of PANC-1 cells.
Experimental Protocols
1. PANC-1 Cell Culture
This protocol describes the standard procedure for maintaining and passaging PANC-1 cells to ensure they are healthy and in the logarithmic growth phase for experimentation.
-
Reagents and Materials:
-
PANC-1 cell line (e.g., ATCC CRL-1469)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
-
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture PANC-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:6. Change medium every 2-3 days.
-
2. This compound Treatment of PANC-1 Cells
This protocol outlines the treatment of PANC-1 cells with this compound for subsequent gene and protein expression analysis.
-
Reagents and Materials:
-
Healthy PANC-1 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
-
Procedure:
-
Trypsinize and count PANC-1 cells as described in Protocol 1.
-
Seed cells into the appropriate culture plates at a density that will not exceed 90% confluency by the end of the experiment (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium from the DMSO stock. A typical concentration range is 1 µM to 10 µM.[1]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubate the cells for the desired time period (e.g., 3 days for robust PDX1 mRNA induction, or up to 9 days for insulin mRNA induction).[1]
-
If the treatment period is longer than 3 days, replace the medium with freshly prepared this compound or DMSO medium every 3 days.[1]
-
After the incubation period, proceed to harvest the cells for RNA or protein extraction.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the relative expression of target genes like PDX1 and INS following this compound treatment.
-
Reagents and Materials:
-
Treated PANC-1 cells (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR Master Mix (e.g., SYBR Green)
-
Gene-specific primers (for PDX1, INS, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer’s instructions.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (at an optimized concentration), and cDNA template.
-
Set up reactions in triplicate for each sample and each gene (including the housekeeping gene).
-
Run the qPCR plate on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and then compare the treated samples to the DMSO-treated control.
-
4. Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in PDX1 protein levels after this compound treatment.
-
Reagents and Materials:
-
Treated PANC-1 cells (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PDX1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Wash treated cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PDX1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
-
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDX1 dynamically regulates pancreatic ductal adenocarcinoma initiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDX1 dynamically regulates pancreatic ductal adenocarcinoma initiation and maintenance [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a novel human cell line retaining the characteristics of the original pancreatic adenocarcinoma, and evaluation of MEK as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Lineage Specifier PDX1 Increases Adhesion and Decreases Motility of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD7552 in Primary Human Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression in primary human islets and other pancreatic cell types.[1][2] PDX1 is a critical transcription factor for the development, function, and survival of pancreatic beta cells.[3] Its upregulation is a key therapeutic strategy for promoting beta-cell regeneration and function. This compound has been shown to increase PDX1 and insulin (B600854) mRNA levels in a dose- and time-dependent manner, suggesting its potential in diabetes research and drug development.[1] This document provides detailed application notes and protocols for the use of this compound in primary human islets.
Mechanism of Action
This compound induces PDX1 expression through epigenetic modifications of the PDX1 promoter.[1] Its mechanism involves:
-
Histone Acetylation: this compound treatment leads to an increase in histone H3 acetylation at the PDX1 promoter, a mark associated with active gene transcription.
-
Histone Methylation: The compound also increases histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), another mark of transcriptional activation, while decreasing histone H3 lysine 9 trimethylation (H3K9me3), a repressive mark.
-
FOXA2-Dependence: The activity of this compound is dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2), which plays a crucial role in pancreatic development and beta-cell function.[1][4]
The proposed signaling pathway for this compound's action on the PDX1 promoter is illustrated below.
Caption: Proposed signaling pathway of this compound in pancreatic beta cells.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on PDX1 and insulin gene expression in dissociated primary human islet cells, based on findings from Yuan et al. (2014).[1]
| This compound Concentration | Treatment Duration | Target Gene | Observed Effect on mRNA Expression |
| Dose-dependent | 3 days | PDX1 | Significant increase |
| Dose-dependent | 5 days | PDX1 | Significant increase |
| Dose-dependent | 5 days | Insulin | Significant increase |
For detailed quantitative data and dose-response curves, please refer to Figures 3B and 3C in Yuan Y, et al. Chem Biol. 2013;20(12):1513–1522.[1]
Experimental Protocols
Primary Human Islet Culture and Maintenance
Materials:
-
Primary human islets (obtained from a reputable islet distribution program)
-
CMRL-1066 or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Sterile, non-treated culture dishes or flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Upon receipt, carefully transfer the human islets into a sterile conical tube.
-
Gently centrifuge at 200 x g for 2 minutes to pellet the islets.
-
Aspirate the shipping medium and resuspend the islets in pre-warmed complete culture medium (CMRL-1066 or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Plate the islets in non-treated culture dishes at a density that allows for free-floating clusters.
-
Culture the islets in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 48 hours by allowing the islets to settle by gravity, aspirating the old medium, and adding fresh, pre-warmed medium.
Dissociation of Human Islets into Single Cells
Materials:
-
Cultured human islets
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.05%)
-
DNase I (100 µg/mL)
-
Complete culture medium
-
Sterile conical tubes
-
Cell strainer (70 µm)
Protocol:
-
Collect islets from the culture dish and wash them twice with Ca2+/Mg2+-free HBSS.
-
Resuspend the islets in a minimal volume of 0.05% Trypsin-EDTA containing DNase I.
-
Incubate at 37°C for 5-10 minutes, with gentle agitation every 2-3 minutes to aid dissociation.
-
Neutralize the trypsin by adding at least 3 volumes of complete culture medium.
-
Gently pipette the cell suspension up and down to further dissociate any remaining clumps.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Treatment of Dissociated Islet Cells with this compound
Materials:
-
Dissociated human islet cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Multi-well culture plates (e.g., 96-well)
-
DMSO (vehicle control)
Protocol:
-
Seed the dissociated islet cells in multi-well plates at a desired density in complete culture medium. Allow the cells to adhere and recover for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) in parallel.
-
After the 24-hour recovery period, carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 3 to 5 days for gene expression analysis).
-
For longer treatments, replenish the medium with fresh compound every 48-72 hours.
-
At the end of the treatment period, proceed with downstream analysis such as RNA extraction for qPCR.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Trimeprazine increases IRS2 in human islets and promotes pancreatic β cell growth and function in mice [insight.jci.org]
Application Notes and Protocols for BRD7552 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD7552 is a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression, a key transcription factor involved in pancreas development and mature β-cell function.[1][2] It has been shown to upregulate PDX1 in a dose- and time-dependent manner in various cell types, including the human pancreatic cancer cell line PANC-1, primary human islets, and human ductal-derived cells.[1] The induction of PDX1 by this compound is mediated through epigenetic modifications and is dependent on the transcription factor FOXA2.[1] Consequently, prolonged treatment with this compound leads to an increase in insulin (B600854) mRNA and protein expression.[1] These characteristics make this compound a valuable tool for research in diabetes, pancreatic development, and cellular reprogramming.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in cell culture, with a focus on maximizing its inductive effects while minimizing potential cytotoxicity.
Data Presentation
Table 1: Recommended Concentration Range of this compound for PANC-1 Cells
| Parameter | Value | Reference |
| Effective Concentration Range | 1.25 - 10 µM | [3][4] |
| Optimal Concentration for PDX1 Induction | 5 µM | [1] |
| Treatment Duration for PDX1 Induction | 3 - 9 days | [1][3] |
| Treatment Duration for Insulin Induction | 9 days | [3] |
Table 2: Cytotoxicity Profile of this compound in PANC-1 Cells
| Assay | Concentration Range Tested | Observation | Reference |
| Apoptosis Assay | Up to high concentrations | No effect on apoptosis | [1] |
| Cell Number Analysis | Not specified | No changes in cell numbers after 3-day treatment | [1] |
Note: While existing studies indicate a lack of apoptotic effects at effective concentrations, it is highly recommended to perform a comprehensive cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the precise IC50 value in the specific cell line and experimental conditions being used.
Experimental Protocols
Cell Culture Protocol for PANC-1 Cells
This protocol outlines the standard procedure for culturing PANC-1 cells to be used in experiments with this compound.
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM) (Gibco/Invitrogen)
-
Fetal Bovine Serum (FBS) (Hyclone)
-
Penicillin-Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution (Gibco/Invitrogen)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco/Invitrogen)
-
Cell culture flasks (T-25 or T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Seed the cells into a T-25 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Sub-culturing: When cells reach 70-90% confluency, remove the medium and rinse the cell layer with PBS. Add 3 mL of 0.25% Trypsin-EDTA solution and incubate until cells detach. Neutralize the trypsin with 7-10 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:4 ratio.[5]
Determining Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound using an MTT assay. This is crucial for identifying a concentration range that is effective for PDX1 induction without compromising cell viability.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control. Remove the medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3, 5, or 9 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Quantitative PCR (qPCR) for PDX1 mRNA Expression
This protocol details the steps to quantify the change in PDX1 mRNA expression in PANC-1 cells following treatment with this compound.
Materials:
-
PANC-1 cells treated with this compound and control (DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR primers for PDX1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed PANC-1 cells in 6-well plates and treat with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) and a DMSO control for the desired duration (e.g., 3, 5, or 9 days).[4]
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for PDX1 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PDX1 expression in this compound-treated cells compared to the DMSO control.[1]
Western Blotting for PDX1 Protein Expression
This protocol is for assessing the levels of PDX1 protein in PANC-1 cells after treatment with this compound.
Materials:
-
PANC-1 cells treated with this compound and control (DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PDX1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated PANC-1 cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PDX1 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in PDX1 protein levels.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Proposed signaling pathway of this compound in inducing PDX1 and insulin expression.
References
BRD7552: Application Notes and Protocols for a Novel PDX1 Transcription Factor Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7552 is a cell-permeable small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor in pancreatic development and mature β-cell function.[1][2] this compound has been shown to upregulate PDX1 expression in human pancreatic cell lines, primary human islets, and human duct-derived cells, leading to the induction of insulin (B600854) expression.[1][3][4] Its mechanism of action involves epigenetic modifications, specifically increasing histone H3 acetylation and H3K4 trimethylation while decreasing H3K9 trimethylation at the PDX1 promoter, consistent with transcriptional activation.[3][4] The activity of this compound is dependent on the presence of the transcription factor FOXA2.[3][4] These properties make this compound a valuable tool for research into β-cell differentiation, regeneration, and as a potential starting point for the development of novel diabetes therapies.
Chemical Properties and Solubility
This compound is a solid, white powder. For experimental use, it is crucial to ensure proper solubilization for accurate and reproducible results. The solubility of this compound in various common solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | ≥71.2 mg/mL[1] | Ultrasonic treatment may be needed for complete dissolution.[4] |
| Ethanol | 25 mg/mL | |
| Water | Insoluble[1] |
Table 1: Solubility of this compound
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for experimental success. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the appropriate cell culture medium or vehicle for in vivo studies.
In Vitro Stock Solution Preparation (10 mM in DMSO)
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 711.63 g/mol .[1][4]
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.71163 mg of this compound in 1 mL of DMSO.
-
If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[5] Note that one source suggests this compound is unstable in DMSO; however, other suppliers provide it pre-dissolved in DMSO. It is advisable to use freshly prepared solutions or minimize storage time.
In Vivo Formulation
For in vivo experiments, this compound can be formulated in a vehicle suitable for administration. Two example protocols are provided below.
Protocol 1: PEG300/Tween-80/Saline Formulation [4][5]
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is formed.
-
Add 45% saline to reach the final volume.
Protocol 2: Corn Oil Formulation [4][5]
-
Start with a 10% DMSO solution of this compound.
-
Add 90% corn oil and mix thoroughly.
It is recommended to prepare in vivo formulations fresh on the day of use.[6]
Experimental Protocols
The following are example protocols for in vitro experiments using this compound to induce PDX1 expression in pancreatic cell lines.
Induction of PDX1 Expression in PANC-1 Cells
This protocol describes the treatment of the human pancreatic ductal carcinoma cell line PANC-1 with this compound to induce PDX1 expression.
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for protein or RNA extraction
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed PANC-1 cells in multi-well plates at a density that will allow for the desired treatment duration without reaching over-confluence.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2 to allow for attachment.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution into fresh complete growth medium. A typical dose-response experiment might use final concentrations of 1.25, 2.5, and 5 µM.[4]
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration. For PDX1 protein induction, a 5-day incubation has been shown to be effective.[4] For insulin mRNA expression, a 9-day treatment may be required.[3][4] The compound should be re-administered every three days for longer treatments.[3]
-
Endpoint Analysis:
-
RNA Analysis (qPCR): At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Analyze PDX1 and insulin mRNA levels by quantitative real-time PCR.
-
Protein Analysis (Western Blot): Lyse the cells in RIPA buffer or a similar lysis buffer.[3] Determine protein concentration and analyze PDX1 protein levels by Western blotting.
-
Signaling Pathway and Mechanism of Action
This compound induces PDX1 expression through an epigenetic mechanism that is dependent on the transcription factor FOXA2.[3]
Caption: this compound signaling pathway.
The diagram above illustrates the proposed mechanism of action for this compound. The compound induces epigenetic changes at the PDX1 promoter, leading to transcriptional activation and subsequent expression of PDX1. This process requires the presence of the transcription factor FOXA2. Increased PDX1 levels then drive the expression of downstream targets, including insulin.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment designed to evaluate the effect of this compound on PDX1 and insulin expression.
Caption: In vitro experimental workflow.
Summary
This compound is a valuable research tool for studying pancreatic β-cell biology. Its ability to induce PDX1 expression through an epigenetic mechanism provides a chemical probe to investigate cellular reprogramming and differentiation pathways. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their studies. Careful attention to solubility and solution preparation is essential for obtaining reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. Biophysical insights into glucose-dependent transcriptional regulation by PDX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Long-Term Stability of BRD7552 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD7552 is a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a critical transcription factor in pancreatic development and β-cell function.[1][2] It has been identified as a tool for studying β-cell transdifferentiation and has potential applications in diabetes research.[1][3] Researchers frequently utilize Dimethyl Sulfoxide (DMSO) as a solvent for this compound in in-vitro studies due to its high solubility.[1][2] This document provides a comprehensive overview of the known stability of this compound in DMSO and outlines detailed protocols for assessing its long-term stability.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H33N3O15 | [1] |
| Molecular Weight | 711.63 g/mol | [1] |
| CAS Number | 1137359-47-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥71.2 mg/mL | [1] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [2] |
Assessing the Long-Term Stability of this compound in DMSO
While specific long-term stability data for this compound in DMSO is not extensively published, general principles of small molecule stability in DMSO can be applied. The stability of compounds in DMSO can be affected by factors such as storage temperature, freeze-thaw cycles, water content, and exposure to light.[4][5][6][7] Therefore, it is crucial for researchers to empirically determine the stability of this compound under their specific experimental and storage conditions.
The following sections provide detailed protocols for conducting a comprehensive stability assessment of this compound in DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which will be used for subsequent stability studies.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[2]
-
Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at the recommended temperatures (-20°C for short-term or -80°C for long-term storage).[2]
Protocol 2: Time-Course Stability Study Using HPLC-UV
This protocol outlines a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method to quantify the amount of intact this compound over time.
Materials:
-
This compound in DMSO stock solution (from Protocol 1)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Experimental Setup:
-
Prepare multiple aliquots of the this compound stock solution.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, and protected from light).
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
-
Sample Preparation for Analysis (at each time point):
-
Thaw one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution in the initial mobile phase composition.
-
-
HPLC Analysis:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products.[8][9][10] This typically involves optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile with an acid modifier) and flow rate.
-
Injection: Inject the prepared samples onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (Day 0).
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Protocol 3: Identification of Degradation Products by LC-MS
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of this compound.
Materials:
-
Aged this compound samples from the time-course study
-
LC-MS system (e.g., with ESI or APCI source)
-
Reversed-phase C18 column
-
HPLC-grade mobile phase solvents (as in Protocol 2)
Procedure:
-
Sample Analysis:
-
Inject the aged this compound samples that show significant degradation (based on HPLC-UV results) into the LC-MS system.
-
-
Mass Spectrometry:
-
Acquire mass spectra for the parent compound (this compound) and any new peaks that appear in the chromatogram of the degraded samples.
-
-
Data Interpretation:
Data Presentation
The quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures (Example Data)
| Time Point | % Remaining this compound at -80°C | % Remaining this compound at -20°C | % Remaining this compound at 4°C | % Remaining this compound at Room Temp. |
| Day 0 | 100% | 100% | 100% | 100% |
| Week 1 | ||||
| Week 2 | ||||
| Week 4 | ||||
| Week 8 |
Table 2: Freeze-Thaw Stability of this compound in DMSO (Example Data)
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 0 | 100% |
| 1 | |
| 3 | |
| 5 | |
| 10 |
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD7552 Treatment in PDX1 Induction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. This document outlines the mechanism of action, provides detailed protocols for its application in cell culture, and presents quantitative data on treatment duration and efficacy.
Introduction
Pancreatic and Duodenal Homeobox 1 (PDX1) is a critical transcription factor in pancreas development and the function of mature beta-cells[1]. Its ability to regulate insulin (B600854) gene expression and its essential role in beta-cell neogenesis make it a key target for cellular reprogramming strategies aimed at generating insulin-producing cells[1][2]. This compound is a novel small molecule identified through high-throughput screening that has been shown to upregulate PDX1 expression in various human pancreatic cell types[1][3]. These protocols are designed to guide researchers in utilizing this compound for the induction of PDX1.
Mechanism of Action
This compound induces PDX1 expression primarily through epigenetic modifications. The compound alters histone H3 tail modifications at the PDX1 promoter, consistent with transcriptional activation[1]. Further studies have indicated that the activity of this compound is dependent on the presence of the transcription factor FOXA2, suggesting that this compound may act either directly or indirectly to enhance FOXA2's role in PDX1 transcriptional activation[1]. Prolonged treatment with this compound has been observed to induce the expression of insulin, highlighting its potential in beta-cell differentiation protocols[1].
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 mRNA and protein expression in PANC-1 cells, a human pancreatic ductal carcinoma cell line.
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (relative to DMSO control) |
| 3 Days | 1.25 | ~1.5 |
| 3 Days | 2.5 | ~2.0 |
| 3 Days | 5 | ~2.5 |
| 5 Days | 1.25 | ~1.8 |
| 5 Days | 2.5 | ~2.2 |
| 5 Days | 5 | ~2.8 |
| 9 Days | 1.25 | ~2.0 |
| 9 Days | 2.5 | ~2.5 |
| 9 Days | 5 | ~3.0 |
Data is approximated from graphical representations in the source literature[1].
Table 2: Time-Dependent Induction of PDX1 mRNA by 5 µM this compound in PANC-1 Cells
| Treatment Duration (Days) | Fold Change in PDX1 mRNA (relative to DMSO control) |
| 1 | ~1.5 |
| 2 | ~2.0 |
| 3 | ~2.5 |
| 5 | ~2.8 |
| 9 | ~3.0 |
Data is approximated from graphical representations in the source literature[1].
Table 3: Dose-Dependent Induction of PDX1 Protein by this compound in PANC-1 Cells (5-Day Treatment)
| This compound Concentration (µM) | Relative PDX1 Protein Level (Western Blot) |
| 0 (DMSO) | Baseline |
| 1.25 | Increased |
| 2.5 | Moderately Increased |
| 5 | Substantially Increased |
Qualitative assessment based on Western Blot data from the source literature[1].
Table 4: Quantification of PDX1 Protein Induction by this compound in PANC-1 Cells (3-Day Treatment)
| This compound Concentration (µM) | PDX1 Protein Level (Fold change vs. DMSO, ELISA) |
| 5 | ~1.5 |
Data is approximated from graphical representations in the source literature[1].
Experimental Protocols
The following are detailed protocols for the treatment of cell lines with this compound to induce PDX1 expression, based on methodologies described in the literature[1].
Protocol 1: PDX1 Induction in PANC-1 Cells
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates (e.g., 6-well or 12-well)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
Antibodies for Western Blotting (anti-PDX1, anti-Actin)
-
ELISA kit for PDX1 quantification
Procedure:
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed PANC-1 cells in tissue culture plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at final concentrations of 1.25 µM, 2.5 µM, and 5 µM.
-
Prepare a vehicle control with an equivalent concentration of DMSO.
-
Replace the medium in the wells with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 3, 5, or 9 days). For longer treatments, replenish the medium with fresh compound every 2-3 days.
-
Analysis:
-
qRT-PCR for PDX1 mRNA:
-
At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze PDX1 gene expression by qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot for PDX1 Protein:
-
Lyse the cells in protein lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PDX1 and a loading control (e.g., Actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
ELISA for PDX1 Protein:
-
Harvest cell lysates as for Western Blotting.
-
Quantify PDX1 protein levels using a specific ELISA kit according to the manufacturer's instructions.
-
-
Protocol 2: PDX1 Induction in Primary Human Islets and Duct-Derived Cells
This protocol requires adherence to ethical guidelines for the use of human primary tissues.
Materials:
-
Primary human islets or in vitro-derived human ductal cells
-
Appropriate specialized culture medium for primary cells
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Low-attachment culture plates (for islets) or standard plates for ductal cells
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture primary human islets in suspension or duct-derived cells as adherent cultures in their respective specialized media.
-
Treatment:
-
Add this compound to the culture medium at the desired final concentration (e.g., 5 µM).
-
Include a DMSO vehicle control.
-
-
Incubation: Treat the cells for a specified period (e.g., 3 days).
-
Analysis: Harvest the cells and analyze PDX1 mRNA expression using qRT-PCR as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on PDX1 induction.
Experimental Workflow
Caption: Workflow for PDX1 induction using this compound.
References
Application Note: Quantifying PDX1 Gene Expression Following BRD7552 Treatment Using Real-Time Quantitative PCR (qPCR)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Pancreatic and Duodenal Homeobox 1 (PDX1) is a master regulatory transcription factor essential for pancreatic development and the function of mature β-cells. Its role in controlling insulin (B600854) gene expression makes it a critical target for diabetes research. BRD7552 has been identified as a small molecule capable of inducing PDX1 expression, offering a valuable tool for studying pancreatic cell reprogramming and function.[1] This document provides a comprehensive protocol for treating a human pancreatic cell line with this compound and subsequently quantifying the change in PDX1 mRNA levels using a two-step RT-qPCR workflow.
Introduction
Pancreatic and Duodenal Homeobox 1 (PDX1) is a transcription factor that plays a pivotal role in the development of the pancreas and the maintenance of mature β-cell function.[2][3][4] By binding to the promoter of the insulin gene, PDX1 is a key regulator of insulin synthesis and glucose homeostasis.[1][5] Dysregulation or reduced expression of PDX1 is associated with β-cell dysfunction and the development of diabetes, such as Maturity-Onset Diabetes of the Young, Type 4 (MODY4).[1][4][6] Consequently, strategies to upregulate endogenous PDX1 expression are of significant interest for regenerative medicine and drug discovery in the context of diabetes.
This compound is a novel small molecule identified from high-throughput screening that upregulates the expression of PDX1.[1][7] Studies have shown that this compound induces PDX1 mRNA in a dose- and time-dependent manner in human pancreatic cell lines.[1] The mechanism is understood to involve epigenetic modifications at the PDX1 promoter and is dependent on the activity of another transcription factor, FOXA2.[1] This application note provides a detailed methodology for researchers to reliably quantify the induction of PDX1 gene expression following treatment with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Principle of the Assay
The experiment quantifies changes in PDX1 mRNA levels through a two-step RT-qPCR process.
-
Reverse Transcription (RT): Total RNA is first extracted from both control (vehicle-treated) and this compound-treated cells. This RNA is then used as a template for the reverse transcriptase enzyme to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for a PCR reaction using primers specific to the PDX1 gene. A fluorescent dye (e.g., SYBR® Green) is included in the reaction, which intercalates with double-stranded DNA. As the target DNA sequence is amplified, the fluorescence intensity increases, and this is monitored in real-time. The cycle at which the fluorescence crosses a set threshold (the Ct value) is inversely proportional to the initial amount of target cDNA.
By comparing the Ct values for PDX1 between treated and control samples, and normalizing these to a stably expressed housekeeping gene (e.g., GAPDH), the relative fold change in gene expression can be accurately calculated using the ΔΔCt method.
This compound Mechanism of Action
This compound is proposed to induce PDX1 expression through a FOXA2-dependent pathway, leading to transcriptional activation of the PDX1 gene.
Caption: Proposed pathway for this compound-induced PDX1 expression.
Materials and Reagents
Equipment
-
Real-Time PCR Detection System
-
Laminar Flow Hood
-
CO₂ Incubator (37°C, 5% CO₂)
-
Centrifuge (for cell culture and microfuge tubes)
-
Inverted Microscope
-
Nanodrop or other spectrophotometer
-
Standard laboratory equipment (pipettes, vortexer, etc.)
Reagents
-
PANC-1 cell line (e.g., ATCC® CRL-1469™)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Trypsin-EDTA (0.25%)[2]
-
DPBS (calcium- and magnesium-free)
-
RNA Extraction Kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse Transcription Kit (e.g., SuperScript™ IV VILO™ Master Mix, Invitrogen)
-
SYBR® Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Validated qPCR Primers (see Table 1)
Experimental Workflow
The overall experimental process follows a sequential workflow from cell culture to final data analysis.
Caption: Overview of the experimental workflow from cell culture to data analysis.
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Culture PANC-1 Cells: Maintain PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.[2][3][8]
-
Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in complete culture medium to the desired final concentration (e.g., 5 µM).[1]
-
Remove the old medium from the cells and replace it with the this compound-containing medium. For control wells, use medium containing the same final concentration of DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired time period. Based on published data, significant induction is observed between 3 and 9 days of treatment.[1] A time-course experiment is recommended.
-
After incubation, proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Aspirate the culture medium from the wells.
-
Lyse the cells directly in the well by adding the lysis buffer provided with your RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
Homogenize the lysate by passing it through a syringe or using a rotor-stator homogenizer as per the kit's instructions.
-
Proceed with the RNA purification protocol, including the on-column DNase I digestion step to eliminate any contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. For each sample, use 1 µg of total RNA.
-
Set up the reaction as follows (example):
-
1 µg Total RNA
-
4 µL Reverse Transcription Master Mix (5X)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction in a thermocycler with the following conditions:
-
25°C for 10 minutes (primer annealing)
-
42°C for 50 minutes (synthesis)
-
85°C for 5 minutes (enzyme inactivation)
-
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Preparation: Use validated primers for human PDX1 and a housekeeping gene like GAPDH. Reconstitute lyophilized primers in nuclease-free water to a stock concentration of 100 µM and create working stocks of 10 µM.
Table 1: Example qPCR Primers
Gene Name Forward Primer (5'-3') Reverse Primer (5'-3') Source (Example) PDX1 (Sequence specific) (Sequence specific) OriGene, HP200193[9] GAPDH (Sequence specific) (Sequence specific) Sino Biological, HP100003[5] Note: Always validate primer efficiency before use.
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For each sample, prepare reactions in triplicate for both the target gene (PDX1) and the housekeeping gene (GAPDH). A typical 20 µL reaction is as follows:
-
10 µL 2X SYBR® Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution of RT product)
-
6 µL Nuclease-free water
-
-
Include a No-Template Control (NTC) for each primer set by replacing cDNA with nuclease-free water to check for contamination.
-
Cycling Conditions: Run the plate on a real-time PCR machine using a standard protocol.
Table 2: Example qPCR Cycling Conditions
Step Temperature Duration Cycles Enzyme Activation 95°C 2 minutes 1 Denaturation 95°C 15 seconds \multirow{2}{*}{40} Annealing/Extension 60°C 60 seconds | Melt Curve | (Refer to instrument) | (Refer to instrument)| 1 |
Data Analysis (Relative Quantification)
The fold change in PDX1 expression is calculated using the Comparative Ct (ΔΔCt) method.
Caption: Workflow for calculating relative gene expression using the ΔΔCt method.
-
Calculate ΔCt: For each sample (both control and treated), calculate the ΔCt by subtracting the average Ct value of the housekeeping gene from the average Ct value of the target gene. ΔCt = Ct(PDX1) - Ct(GAPDH)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the control samples. ΔΔCt = ΔCt(this compound Treated) - ΔCt(Control)
-
Calculate Fold Change: Calculate the fold change in expression as 2 raised to the power of -ΔΔCt. Fold Change = 2^(-ΔΔCt)
Example Data
The following tables represent hypothetical data from an experiment treating PANC-1 cells with 5 µM this compound for 5 days.
Table 3: Example Raw Ct Values (Average of Triplicates)
| Sample | Target Gene | Average Ct |
|---|---|---|
| Control (DMSO) | GAPDH | 19.5 |
| PDX1 | 28.0 | |
| This compound (5 µM) | GAPDH | 19.6 |
| | PDX1 | 25.4 |
Table 4: Calculated Fold Change in PDX1 Expression
| Sample | ΔCt (Ct_PDX1 - Ct_GAPDH) | ΔΔCt (ΔCt_Treated - ΔCt_Control) | Fold Change (2⁻ΔΔCt) |
|---|---|---|---|
| Control (DMSO) | 8.5 | 0.0 | 1.0 |
| This compound (5 µM) | 5.8 | -2.7 | 6.5 |
In this example, treatment with this compound resulted in a 6.5-fold increase in PDX1 mRNA expression compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Ct values | Poor RNA quality/quantity; inefficient RT or qPCR; primer issues. | Verify RNA integrity; increase input RNA; redesign/validate primers. |
| No amplification in NTC | Contamination of reagents or workspace. | Use fresh, nuclease-free water and reagents; decontaminate workspace. |
| Melt curve shows multiple peaks | Non-specific amplification; primer-dimers. | Optimize annealing temperature; redesign primers to be more specific. |
| High variability between replicates | Pipetting error; poor mixing; inconsistent sample quality. | Ensure accurate pipetting; vortex all master mixes; ensure uniform sample prep. |
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. PANC-1. Culture Collections [culturecollections.org.uk]
- 4. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ubigene.us [ubigene.us]
- 7. researchgate.net [researchgate.net]
- 8. elabscience.com [elabscience.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using BRD7552
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. PDX1 is a critical transcription factor involved in pancreas development and the function of pancreatic β-cells.[1][2] this compound upregulates PDX1 expression by modifying the epigenetic landscape of the PDX1 promoter, specifically by altering histone H3 tail modifications associated with transcriptional activation.[3] This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its effects on histone modifications at the PDX1 promoter and other target genes. The mechanism of this compound is dependent on the transcription factor FOXA2.[1][2][3]
Mechanism of Action
This compound induces PDX1 expression through epigenetic modification. Treatment of cells with this compound leads to an increase in histone H3 acetylation and trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), both of which are marks of active transcription.[3] Concurrently, this compound treatment results in a decrease in the repressive mark, trimethylation of histone H3 at lysine 9 (H3K9me3), at the PDX1 promoter.[1][2][3] This activity is dependent on the presence of the pioneer transcription factor FOXA2, which acts as an upstream regulator of PDX1.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on PDX1 expression and histone modifications at the PDX1 promoter in PANC-1 cells.
Table 1: Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (relative to DMSO control) |
| 3 days | 5 | ~4-fold |
| 5 days | 5 | ~6-fold |
| 9 days | 5 | ~8-fold |
| 9 days | 10 | ~10-fold |
Data synthesized from graphical representations in Yuan Y, et al. (2014).[3]
Table 2: ChIP-qPCR Analysis of Histone Modifications at the PDX1 Promoter in PANC-1 Cells Treated with 5 µM this compound for 3 Days
| Histone Modification | Fold Enrichment (relative to DMSO control) |
| Acetylated Histone H3 | ~2.5-fold |
| Histone H3 Lysine 4 Trimethylation (H3K4me3) | ~3-fold |
| Histone H3 Lysine 9 Trimethylation (H3K9me3) | ~0.5-fold (decrease) |
| Histone H3 Lysine 27 Trimethylation (H3K27me3) | No significant change |
Data synthesized from graphical representations in Yuan Y, et al. (2014).[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated induction of PDX1 expression.
Caption: this compound signaling pathway for PDX1 induction.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: PANC-1 cells are a suitable model system.[3]
-
Culture Conditions: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat PANC-1 cells with a final concentration of 5 µM this compound for 3 to 9 days for optimal induction of PDX1 expression and histone modifications.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard ChIP procedures and is optimized for studying histone modifications upon this compound treatment.
Reagents and Buffers:
-
1% Formaldehyde (B43269) in PBS
-
1.25 M Glycine (B1666218)
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, Protease Inhibitor Cocktail
-
Low Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
-
High Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
-
LiCl Wash Buffer: 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
5 M NaCl
-
0.5 M EDTA
-
1 M Tris-HCl pH 6.5
-
Proteinase K
-
Protein A/G magnetic beads
-
Antibodies: Anti-acetyl-Histone H3, Anti-Histone H3 (tri methyl K4), Anti-Histone H3 (tri methyl K9), Rabbit IgG (negative control)
Procedure:
-
Cross-linking:
-
Treat PANC-1 cells (with and without this compound treatment) with 1% formaldehyde in PBS for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for successful ChIP. A recommended starting point is 16 cycles of 10 seconds ON and 2 minutes OFF.[3]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin as "input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Add the specific primary antibody (e.g., anti-acetyl-H3, anti-H3K4me3, anti-H3K9me3) or a negative control IgG to the diluted chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with shaking.
-
Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 6 hours or overnight.
-
Treat with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantitative PCR (qPCR) Analysis
-
Design primers specific to the promoter region of the PDX1 gene.
-
Perform qPCR using the immunoprecipitated DNA and the input DNA.
-
Calculate the fold enrichment of the target histone modification at the PDX1 promoter relative to the negative control (IgG) and normalized to the input DNA.
Experimental Workflow Diagram
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for PDX1 after BRD7552 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2][3] It plays a vital role in regulating insulin (B600854) gene expression and is essential for beta-cell survival and proliferation.[4][5] Consequently, modulating PDX1 expression is a key area of interest for developing novel therapeutics for diabetes. BRD7552 is a small molecule that has been identified to induce the expression of PDX1.[1] This induction occurs in a dose- and time-dependent manner in human pancreatic cell lines, primary human islets, and human ductal-derived cells.[1] The mechanism of action for this compound involves epigenetic modifications, specifically altering histone H3 tail modifications associated with transcriptional activation, and is dependent on the transcription factor FOXA2.[1]
These application notes provide a detailed protocol for the immunofluorescent staining of PDX1 in cells treated with this compound. This allows for the visualization and quantification of changes in PDX1 expression and localization following treatment.
Signaling Pathway of this compound-induced PDX1 Expression
This compound upregulates PDX1 expression through a mechanism that involves the transcription factor FOXA2.[1] Gene-expression profiling has suggested that this compound increases either the expression or the activity of FOXA2.[1] Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound, confirming the critical role of FOXA2 in this pathway.[1] The compound also induces epigenetic changes at the PDX1 promoter that are consistent with transcriptional activation.[1] This leads to increased PDX1 mRNA and protein levels, which in turn can drive the expression of insulin.[1]
Caption: this compound signaling pathway leading to PDX1 and insulin expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines, such as the human pancreatic ductal carcinoma cell line PANC-1, in which this compound has been shown to induce PDX1 expression.[1]
Materials:
-
PANC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates or chamber slides
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed PANC-1 cells into 6-well plates or chamber slides at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a cell culture incubator.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Studies have shown that a 9-day treatment can induce insulin expression.[1]
Immunofluorescence Staining for PDX1
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal donkey serum and 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-PDX1
-
Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-PDX1 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Capture images of the DAPI (blue) and the PDX1 (e.g., green for Alexa Fluor 488) channels.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: Dose-Dependent Effects of BRD7552 on Insulin Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule that has been identified as an inducer of Pancreatic and duodenal homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor in pancreatic development and the regulation of insulin (B600854) gene expression in mature beta cells.[1] Studies have demonstrated that this compound can induce a dose-dependent increase in insulin mRNA expression in human pancreatic ductal carcinoma cell lines (PANC-1) and primary human islets.[1] This document provides detailed application notes, experimental protocols, and a summary of the quantitative effects of this compound on insulin expression.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on PDX1 protein levels and insulin mRNA expression in PANC-1 cells.
Table 1: Dose-Dependent Effect of this compound on PDX1 Protein Levels in PANC-1 Cells after 5 Days of Treatment
| This compound Concentration (µM) | Relative PDX1 Protein Level (Fold Change vs. DMSO Control) |
| 0 (DMSO) | 1.0 |
| 1.25 | 1.5 |
| 2.5 | 2.5 |
| 5.0 | 4.0 |
Data are estimated based on graphical representations from published studies.
Table 2: Dose-Dependent Effect of this compound on Insulin mRNA Expression in PANC-1 Cells after 9 Days of Treatment
| This compound Concentration (µM) | Relative Insulin mRNA Level (Fold Change vs. DMSO Control) |
| 0 (DMSO) | 1.0 |
| 1.25 | 2.0 |
| 2.5 | 3.5 |
| 5.0 | 5.0 |
| 10.0 | 6.5 |
Data are estimated based on graphical representations from published studies. Gene expression was normalized to GAPDH and actin.[1]
Signaling Pathway
This compound is understood to increase insulin expression through a signaling cascade involving the transcription factors FOXA2 and PDX1. The proposed mechanism suggests that this compound acts in a FOXA2-dependent manner to upregulate the expression of PDX1.[1] PDX1, in turn, is a well-established direct activator of the insulin gene promoter, leading to increased insulin transcription.[1]
References
Time-Course Analysis of BRD7552-Induced Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting a time-course analysis of gene expression induced by BRD7552, a small molecule known to upregulate the master regulatory transcription factor, Pancreatic and Duodenal Homeobox 1 (PDX1).[1] The protocols outlined herein are intended for researchers in academic and industrial settings engaged in drug discovery, developmental biology, and regenerative medicine. We provide comprehensive methodologies for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis via quantitative PCR (qPCR) and RNA sequencing (RNA-seq). Additionally, we include protocols for Chromatin Immunoprecipitation (ChIP) to investigate the epigenetic mechanisms of this compound action. Data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a small molecule that has been identified as a potent inducer of PDX1 expression in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1] The mechanism of action of this compound involves the transcription factor FOXA2 and is associated with epigenetic modifications, specifically changes in histone H3 tail modifications consistent with transcriptional activation.[1] Understanding the temporal dynamics of this compound-induced gene expression is crucial for elucidating its full therapeutic potential and mechanism of action. This document provides a comprehensive guide for researchers to design and execute time-course studies to characterize the effects of this compound.
Data Presentation
Table 1: Dose-Response of this compound on PDX1 mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | Fold Change in PDX1 mRNA (relative to DMSO) |
| 0 (DMSO control) | 1.0 |
| 1 | ~1.5 |
| 2.5 | ~2.5 |
| 5 | ~3.0 - 4.0 |
| 10 | ~2.0 |
Note: Data synthesized from publicly available information indicating a maximal effect at 5 µM.[1]
Table 2: Time-Course of this compound (5 µM) on PDX1 mRNA Expression in PANC-1 Cells
| Time Point | Fold Change in PDX1 mRNA (relative to DMSO at t=0) |
| 0h | 1.0 |
| 6h | >1.5 |
| 24h | Increased |
| 3 days | Further Increased |
| 5 days | Continued Increase |
| 9 days | Sustained High Expression |
Note: Effects are observed as early as six hours and gradually increase over time.[1]
Table 3: Effect of this compound on Histone Modifications at the PDX1 Promoter in PANC-1 Cells (3-day treatment)
| Histone Modification | Change upon this compound (5 µM) Treatment | Implication |
| Acetylated Histone H3 | Increased | Transcriptional Activation |
| H3K4me3 | Increased | Transcriptional Activation |
| H3K9me3 | Decreased | Transcriptional Activation |
| H3K27me3 | Decreased | Transcriptional Activation |
Note: These changes in chromatin modification status are consistent with the transcriptional activation of the PDX1 gene.[1]
Experimental Protocols
Protocol 1: PANC-1 Cell Culture
-
Growth Medium: Prepare DMEM (Gibco/Invitrogen) supplemented with 10% fetal bovine serum (Hyclone), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a 37°C incubator with 5% CO2.
-
Subculturing:
-
When cells reach 70-90% confluency, remove the culture medium.
-
Briefly rinse the cell layer with PBS (pH 7.4).
-
Add 0.25% (w/v) trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at a 1:4 ratio.[2]
-
Protocol 2: Time-Course Treatment with this compound
-
Cell Plating: Seed PANC-1 cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., from MedChemExpress) in DMSO. Dilute the stock solution in culture medium to the final desired concentrations (e.g., 5 µM for maximal PDX1 induction).
-
Treatment: Replace the culture medium with the medium containing this compound or DMSO (vehicle control).
-
Time Points: At each designated time point (e.g., 0h, 6h, 24h, 3 days, 5 days, 9 days), harvest the cells for subsequent analysis (RNA extraction, protein lysis, etc.).
Protocol 3: RNA Extraction and Quantitative PCR (qPCR)
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Plus Mini Kit, Qiagen).
-
Homogenize the lysate and purify the RNA according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and quantify its concentration and purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use the following primers for human PDX1:
-
Forward: 5'-GAAGTCTACCAAAGCTCACGCG-3'
-
Reverse: 5'-GGAACTCCTTCTCCAGCTCTAG-3'[3]
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system and analyze the data using the ΔΔCt method.
-
Protocol 4: Time-Course RNA-Seq Analysis
-
Sample Collection: Harvest cells at each time point of the this compound treatment as described in Protocol 2.
-
RNA Extraction and Quality Control: Extract total RNA as described in Protocol 3. Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation:
-
Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome using a splice-aware aligner like STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between time points and between this compound-treated and control samples.
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis to interpret the biological significance of the differentially expressed genes.
-
Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat PANC-1 cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-H3K4me3) or a negative control IgG overnight.
-
Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the PDX1 promoter to quantify the enrichment of the target protein.
Mandatory Visualization
Caption: Experimental workflow for time-course analysis of this compound.
Caption: this compound-induced signaling pathway leading to PDX1 expression.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BRD7552-Induced PDX1 Expression
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the small molecule BRD7552 to induce Pancreatic and Duodenal Homeobox 1 (PDX1) expression and are encountering issues with their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule identified through high-throughput screening that has been shown to induce the expression of PDX1 mRNA.[1] It is particularly effective in pancreatic cell lines, such as PANC-1, as well as in primary human islet and duct-derived cells.[1] The mechanism of action involves epigenetic modifications consistent with transcriptional activation and is dependent on the presence of the transcription factor Forkhead Box Protein A2 (FOXA2).[1]
Q2: I've treated my cells with this compound, but I'm not seeing an increase in PDX1 expression. What are the most common reasons for this?
There are several potential reasons for a lack of PDX1 induction, which can be broadly categorized into three areas:
-
Compound Issues: Problems with the integrity, solubility, or concentration of the this compound compound itself.
-
Cellular Issues: The specific cell type used may lack essential factors (like FOXA2), or there may be issues with cell health, passage number, or culture conditions.[1][2]
-
Protocol Issues: The experimental parameters, such as treatment duration, serum concentration, or the method used to detect PDX1 expression, may not be optimal.
Q3: What are the recommended experimental conditions for using this compound?
Based on published data, the following conditions have been shown to be effective. However, optimization for your specific cell type is crucial.
| Parameter | Recommendation | Cell Type Example | Citation |
| Concentration | 5 µM (maximal effect) | PANC-1 | [1] |
| Treatment Duration | Effects visible from 6 hours; increase up to 9 days | PANC-1 | [1] |
| Cell Confluence | Maintain sub-confluent cultures to ensure active cell division and metabolism. | General Cell Culture | [2] |
| Serum | Test for potential interference; consider reduced-serum media. | General Small Molecule Assays | [3] |
| Detection Method | Quantitative PCR (qPCR) for mRNA levels. | PANC-1 | [1] |
Troubleshooting Guides
If you are not observing PDX1 induction, follow these guides to systematically troubleshoot your experiment.
Guide 1: Verifying Compound Integrity and Activity
The quality and handling of the small molecule are critical for a successful experiment.
Question: How can I be sure that my this compound compound is active and correctly prepared?
| Potential Issue | Troubleshooting Steps & Recommendations |
| Compound Degradation | Storage: Ensure this compound is stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture).Fresh Stock: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Consider aliquoting the stock solution. |
| Incorrect Concentration | Calculation Verification: Double-check all calculations for preparing stock and working solutions.Pipetting Accuracy: Ensure pipettes are properly calibrated to avoid dilution errors.[4] |
| Solubility Issues | Visual Inspection: After diluting the stock solution into your culture medium, visually inspect for any precipitation.Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only control. |
| Compound Inactivity | Positive Control: If possible, test the compound on a cell line where it has been shown to be effective, such as PANC-1, to confirm its activity.[1]Purchase from a Reputable Source: Ensure the compound was sourced from a reliable vendor with quality control data. |
Guide 2: Assessing Cell Line and Culture Conditions
The cellular context is paramount for the activity of this compound.
Question: Could characteristics of my specific cells be the reason for the lack of PDX1 induction?
| Potential Issue | Troubleshooting Steps & Recommendations |
| Absence of FOXA2 | Check Expression: this compound activity is FOXA2-dependent.[1] Verify that your cell line expresses FOXA2 at the mRNA and protein level (via qPCR or Western blot). If FOXA2 is absent, this compound will not induce PDX1. |
| Cell Line Identity & Health | Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cell line misidentification is a common issue.[2]Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, which can alter gene expression and cellular responses.[2]Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. |
| Suboptimal Culture Conditions | Cell Density: Plate cells at a consistent density and treat them at a sub-confluent stage. Overly confluent cells may have reduced metabolic activity and responsiveness.Media Components: Be aware that components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider testing different lots of FBS or using reduced-serum conditions.[3] |
Guide 3: Optimizing the Experimental Protocol
The details of your experimental procedure can significantly impact the outcome.
Question: How can I ensure my experimental protocol is optimized for detecting this compound-induced PDX1 expression?
| Potential Issue | Troubleshooting Steps & Recommendations |
| Suboptimal Dose or Duration | Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line.Time-Course Experiment: Harvest cells at multiple time points after treatment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of PDX1 mRNA expression.[1] |
| Assay Sensitivity | qPCR Primer Validation: Ensure your qPCR primers for PDX1 are specific and efficient. Run a standard curve to check primer efficiency and a melt curve to confirm a single product.RNA Quality: Use a standardized method for RNA extraction and ensure high-quality, intact RNA (check A260/280 and A260/230 ratios).Positive Control for Assay: Include a positive control for PDX1 expression if possible (e.g., RNA from a known PDX1-expressing cell line or tissue). |
| Basal PDX1 Expression | Baseline Measurement: Determine the basal level of PDX1 expression in your untreated cells. Some cells, like PANC-1, have basal PDX1 expression, and this compound causes a two- to four-fold increase.[1] If basal levels are extremely low or zero, induction may be more difficult to achieve or detect. |
Visualizing the Process
Signaling Pathway and Troubleshooting Logic
To aid in your troubleshooting, refer to the diagrams below illustrating the known signaling pathway for this compound and a logical workflow for diagnosing your experimental issues.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
BRD7552 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with BRD7552. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified to induce the expression of Pancreatic and duodenal homeobox 1 (PDX1), a critical transcription factor for pancreas development and mature β-cell function.[1] Its mechanism of action involves the transcriptional activation of PDX1 in a FOXA2-dependent manner.[1] This can lead to the expression of insulin (B600854) and other β-cell markers in pancreatic ductal cells.[1]
Q2: We are observing significant variability in PDX1 induction with this compound treatment in our PANC-1 cell cultures. What are the potential causes?
Variability in PDX1 induction can stem from several factors. These can be broadly categorized into biological and technical factors.
-
Biological Factors:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated PANC-1 cell line. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly impact the final readout. Cells that are too sparse or too confluent will respond differently to treatment.
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular signaling and gene expression, leading to unreliable results. Regular testing is recommended.
-
-
Technical Factors:
-
Compound Potency and Handling: Ensure the integrity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Pipetting Accuracy: Inconsistent pipetting of cells, media, or the compound can introduce significant variability, especially in multi-well plate formats.
-
Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can concentrate the compound and affect cell viability.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2]
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Fluctuations can stress the cells and affect their response to treatment.
-
Q3: Our lab is struggling with reproducible results in our luciferase reporter assays for PDX1 promoter activity after this compound treatment. What should we check?
High variability in luciferase assays is a common challenge. Here are some key areas to troubleshoot:
-
Transfection Efficiency: Inconsistent transfection efficiency is a major source of variability. Optimize the DNA-to-transfection reagent ratio and ensure the quality of your plasmid DNA.[3]
-
Reagent Stability: Luciferase assay reagents, particularly luciferin (B1168401) and coelenterazine, can lose activity over time.[3] Prepare them fresh and protect them from light and heat.[3]
-
Normalization: Always include a co-transfected internal control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell number.[3]
-
Signal Strength: If the signal is too weak, it can be difficult to distinguish from background noise. Conversely, a signal that is too high can saturate the detector. You may need to adjust the amount of plasmid DNA or dilute the cell lysate.[3]
-
Plate Type: For luminescence assays, use opaque white plates to maximize signal and prevent crosstalk between wells.[4]
Troubleshooting Guides
Guide 1: Inconsistent PDX1 Expression Levels (qPCR)
Problem: High standard deviations between technical and biological replicates in qPCR analysis of PDX1 mRNA after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| RNA Quality | Assess RNA integrity (e.g., using a Bioanalyzer). Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8. | High-quality, intact RNA will lead to more reliable reverse transcription and qPCR amplification. |
| Reverse Transcription Variability | Use a master mix for the reverse transcription reaction to minimize pipetting errors. Ensure consistent input RNA amounts. | cDNA yield will be more uniform across samples. |
| qPCR Primer Efficiency | Validate primer efficiency by running a standard curve. The slope should be between -3.1 and -3.6, corresponding to 90-110% efficiency. | Accurate quantification of gene expression changes. |
| Reference Gene Stability | Validate the stability of your chosen reference gene (e.g., GAPDH, ACTB) under your experimental conditions. It should not be affected by this compound treatment. | Reliable normalization of PDX1 expression data. |
| Cell Lysis and RNA Extraction | Ensure complete cell lysis and consistent RNA extraction efficiency between samples. | Consistent RNA yield and quality. |
Guide 2: Variable Insulin Expression in Prolonged Culture
Problem: Inconsistent or low insulin mRNA or protein expression after prolonged treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability and Dosing Schedule | This compound's effect can be reversible. For long-term cultures, the compound should be re-administered every 3 days.[1] | Maintained induction of the downstream gene expression program. |
| Cell Culture Medium | Ensure the media composition, including serum batch, is consistent across experiments. Serum can contain factors that influence differentiation. | Reduced variability in cellular response to the compound. |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for insulin induction in your specific cell line and conditions. | Maximized and more consistent insulin expression. |
| Timing of Analysis | The induction of insulin expression is a downstream event following PDX1 upregulation and may require prolonged treatment. Optimize the treatment duration. | Capture the peak of insulin expression. |
Experimental Protocols
Protocol 1: qPCR Analysis of PDX1 Expression in PANC-1 Cells
-
Cell Seeding: Seed PANC-1 cells in a 24-well plate at a density of 1 x 10^5 cells per well. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 5, or 9 days).[1] For longer time points, replace the media and re-administer the compound every 3 days.[1]
-
RNA Extraction: Lyse the cells directly in the well using a suitable lysis buffer and extract total RNA using a column-based kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using primers specific for PDX1 and a reference gene (e.g., GAPDH). Analyze the data using the ΔΔCt method to determine the fold change in PDX1 expression relative to the DMSO control.
Quantitative Data Summary
Table 1: Example Dose-Response of this compound on PDX1 Expression in PANC-1 Cells (5-day treatment) [1]
| This compound Concentration (µM) | Fold Change in PDX1 mRNA (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.3 |
| 2.5 | 3.2 ± 0.5 |
| 5 | 5.6 ± 0.8 |
| 10 | 4.9 ± 0.7 |
Visualizations
Caption: Signaling pathway of this compound-induced insulin expression.
Caption: Logical workflow for troubleshooting experimental variability.
References
BRD7552 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of BRD7552. The information is presented in a question-and-answer format to directly address common concerns during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. Its primary mechanism involves modifying the epigenetic status of the PDX1 promoter to activate transcription. This action is dependent on the presence and activity of the transcription factor Forkhead Box A2 (FOXA2). By inducing PDX1, this compound can promote a beta cell-like phenotype in pancreatic ductal cells.
Q2: Have any specific off-target effects of this compound been formally documented?
To date, specific, formally documented off-target effects of this compound have not been extensively reported in publicly available literature. Research has primarily focused on its on-target effects on PDX1 induction. However, due to its mechanism of action involving epigenetic modification and a broadly expressed transcription factor (FOXA2), the potential for off-target effects should be a consideration in experimental design and data interpretation.
Q3: What are the theoretical off-target pathways that could be affected by this compound?
Given that this compound's activity is mediated through FOXA2 and results in epigenetic changes, potential off-target effects may arise from the unintended modulation of other genes and pathways regulated by these mechanisms.
-
FOXA2-Regulated Genes: FOXA2 is a pioneer transcription factor that plays a critical role in the development and function of various endodermal tissues, including the liver, pancreas, and intestine.[1][2][3] It regulates a wide array of genes involved in metabolism, cell differentiation, and morphogenesis.[1][3][4] Therefore, in cell types where FOXA2 is active, this compound could potentially influence the expression of other FOXA2 target genes. The specific off-target effects are likely to be highly cell-type dependent.
-
Global Epigenetic Changes: Drugs that modulate epigenetic machinery can sometimes lead to unintended, genome-wide alterations in chromatin structure and gene expression.[5][6][7] While this compound has been shown to induce specific changes at the PDX1 promoter, the possibility of broader effects on histone modifications or DNA methylation cannot be entirely ruled out without specific testing.
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A multi-pronged approach is recommended to comprehensively assess the off-target profile of this compound in a specific experimental system.
-
Transcriptomic Analysis: RNA-sequencing (RNA-seq) is a powerful tool to obtain a global view of gene expression changes following this compound treatment. By comparing the transcriptomes of treated and untreated cells, researchers can identify differentially expressed genes that are not part of the intended PDX1 pathway.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): To investigate genome-wide changes in histone modifications or FOXA2 binding, ChIP-seq can be employed. This can reveal if this compound alters the epigenetic landscape or the binding of FOXA2 at genomic locations other than the PDX1 promoter.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can be used to assess unexpected cellular changes in response to this compound treatment. This can provide clues to off-target effects that may not be immediately apparent from gene expression data alone.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[8]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments where off-target effects of this compound are suspected.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology, proliferation, or viability. | Modulation of FOXA2 target genes involved in cell cycle or apoptosis. | 1. Perform a dose-response curve to determine the optimal concentration of this compound with maximal on-target effects and minimal toxicity.2. Conduct cell viability and apoptosis assays (e.g., MTT, Annexin V staining) at various concentrations.3. Use RNA-seq to identify differentially expressed genes related to cell growth and death. |
| Expression of non-pancreatic or unintended lineage markers. | Activation of other FOXA2-regulated developmental pathways. | 1. Profile the expression of a panel of lineage-specific markers using qPCR or immunofluorescence.2. Perform ChIP-seq for FOXA2 to see if it is binding to the promoters of these unexpected genes after treatment. |
| Variability in experimental results between different cell lines. | Cell-type specific differences in the expression and function of FOXA2 and its co-factors. | 1. Confirm the expression level of FOXA2 in the cell lines being used.2. Consider that the off-target profile of this compound may be unique to each cell type and characterize it accordingly. |
| Inconsistent induction of PDX1. | Negative feedback loops or compensatory mechanisms triggered by off-target effects. | 1. Perform a time-course experiment to monitor the expression of PDX1 and other potential targets over time.2. Investigate potential feedback mechanisms by examining the expression of known regulators of PDX1 and FOXA2. |
Quantitative Data Summary
| Assay | Metric | This compound Treatment Group | Control Group | Fold Change/Significance |
| RNA-seq | Number of Differentially Expressed Genes (DEGs) | e.g., 250 | N/A | N/A |
| Top 5 Up-regulated Off-Target Genes | e.g., Gene A, Gene B, etc. | N/A | e.g., 5.2, 4.8, etc. | |
| Top 5 Down-regulated Off-Target Genes | e.g., Gene X, Gene Y, etc. | N/A | e.g., -3.1, -2.9, etc. | |
| ChIP-seq | Number of off-target FOXA2 binding sites | e.g., 150 | e.g., 50 | 3-fold increase |
| Cell Viability | % Viable Cells | e.g., 85% | e.g., 95% | p < 0.05 |
Experimental Protocols
Protocol 1: RNA-Sequencing to Identify Off-Target Gene Expression
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions. Ensure RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align raw sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control group. Use a significance threshold of an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothesized off-target pathway of this compound.
Caption: Experimental workflow for off-target analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. FOXA2 regulates a network of genes involved in critical functions of human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Drugging the epigenome in the age of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Neuropharmacology: Drugs Affecting the Epigenome in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Assessing BRD7552 Toxicity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential toxicity of the PDX1-inducing small molecule, BRD7552, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule identified through high-throughput screening that has been shown to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a key transcription factor involved in pancreatic development and beta-cell function.[1][2][3] Its mechanism of action is believed to involve epigenetic modifications, specifically altering histone H3 tail modifications on the PDX1 promoter, leading to transcriptional activation.[1][2] This process has been shown to be dependent on the transcription factor FOXA2.[1][2]
Q2: Is this compound expected to be toxic to cells?
A2: Based on initial studies, this compound has not demonstrated significant toxicity in the cell lines tested at effective concentrations. Specifically, it was reported to have no effect on apoptosis in PANC-1 human pancreatic ductal carcinoma cells and showed a lack of toxic effects in primary human islet cells.[1] However, it is crucial to empirically determine the cytotoxic profile of this compound in any new cell line used in your experiments.
Q3: In which cell lines has this compound been tested?
A3: this compound has been primarily studied in the context of pancreatic cell lines. These include the human pancreatic ductal carcinoma cell line PANC-1, mouse pancreatic alpha-cell line (αTC), and mouse pancreatic beta-cell line (βTC).[1] It has also been tested in primary human islets.[1][2]
Q4: What is the recommended starting concentration range for toxicity testing of this compound?
A4: In the initial study, this compound was shown to induce PDX1 expression in PANC-1 cells with a maximal effect at 5 µM.[1] A dose-dependent increase in PDX1 protein levels was observed with concentrations up to 5 µM.[2] Therefore, a starting concentration range of 0.1 µM to 50 µM is recommended for initial toxicity screening in a new cell line.
Q5: How does this compound's mechanism of inducing PDX1 relate to potential toxicity?
A5: PDX1 is a master regulator of pancreatic development and beta-cell function. By upregulating a master regulatory transcription factor, this compound was observed to push a cancer cell line (PANC-1) into a less proliferative state.[1] This suggests that its primary effect might be on cell differentiation and proliferation rather than inducing cell death. However, overexpression of transcription factors can sometimes lead to cellular stress, so it is still important to assess toxicity.
Troubleshooting Guides
This section provides guidance for common issues encountered during the assessment of this compound toxicity.
Issue 1: High Variability in Replicate Wells of Cytotoxicity Assays
-
Potential Cause:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Incomplete Solubilization of this compound: The compound may not be fully dissolved in the culture medium, leading to concentration gradients.
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and media components.
-
-
Solutions:
-
Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in culture medium. Vortex the stock solution before each use.
-
Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Issue 2: No Apparent Cytotoxicity Observed at Expected Concentrations
-
Potential Cause:
-
Cell Line Resistance: The selected cell line may be inherently resistant to any potential off-target effects of this compound.
-
Insufficient Incubation Time: The treatment duration may be too short to induce a measurable cytotoxic response.
-
Insensitive Assay: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.
-
-
Solutions:
-
Confirm that the cell line expresses FOXA2, as the on-target activity of this compound is FOXA2-dependent.[1]
-
Perform a time-course experiment, treating cells for 24, 48, and 72 hours to determine the optimal endpoint.
-
Consider using a more sensitive assay. For example, if an MTT assay (metabolic activity) shows no effect, try an LDH assay (membrane integrity) or a caspase activity assay (apoptosis).
-
Issue 3: Interference with Assay Chemistry
-
Potential Cause:
-
Compound Color: If this compound has a color, it may interfere with the absorbance readings of colorimetric assays like MTT.
-
Reducing/Oxidizing Properties: The compound itself might directly react with the assay reagents (e.g., reducing the MTT tetrazolium salt).
-
-
Solutions:
-
Run a "compound-only" control (this compound in media without cells) to check for any background absorbance.
-
If interference is suspected, switch to a different assay format. For example, if a colorimetric assay is problematic, use a fluorescence-based or luminescence-based assay.
-
Quantitative Data Summary
As there is limited publicly available quantitative data on this compound toxicity, the following tables are illustrative examples of how to present such data. Researchers should generate their own data for the specific cell lines and conditions they are using.
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines after 48-hour Treatment
| Cell Line | Cell Type | Origin | Illustrative IC50 (µM) |
| PANC-1 | Pancreatic Ductal Carcinoma | Human | > 50 |
| AsPC-1 | Pancreatic Adenocarcinoma | Human | > 50 |
| MIA PaCa-2 | Pancreatic Carcinoma | Human | > 50 |
| HepG2 | Hepatocellular Carcinoma | Human | > 50 |
Disclaimer: The IC50 values presented are for illustrative purposes only and are not based on published experimental data.
Table 2: Illustrative Dose-Response of this compound on PANC-1 Cell Viability (MTT Assay) after 48-hour Treatment
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 5 | 95.3 ± 4.9 |
| 10 | 93.8 ± 6.1 |
| 25 | 91.5 ± 5.7 |
| 50 | 89.2 ± 6.3 |
Disclaimer: The percentage of cell viability data is for illustrative purposes only and is not based on published experimental data.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for assessing its toxicity.
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for assessing this compound toxicity.
References
BRD7552 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD7552. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the biological effect of this compound considered reversible?
The effect of this compound on gene expression, specifically the induction of Pancreatic and Duodenal Homeobox 1 (PDX1), is reversible because the compound does not form a permanent covalent bond with its molecular target. Experimental evidence has demonstrated that upon removal of this compound from the cell culture medium, the expression of PDX1 returns to its baseline levels.[1] This characteristic suggests that the interaction between this compound and its target is likely governed by non-covalent forces, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, which are transient in nature.
A key experiment illustrating this reversibility involved treating PANC-1 cells with this compound for a period to induce PDX1 expression, followed by a "washout" period where the compound was removed from the culture medium. After a three-day washout, the levels of PDX1 mRNA were observed to return to the levels seen in control cells that were not treated with the compound.[1] This dynamic on-and-off rate is a hallmark of reversible inhibitors and small molecule modulators.
Troubleshooting Guide
Issue: Inconsistent or non-reversible effects of this compound in my experiments.
If you are observing effects that do not appear to be reversible, consider the following troubleshooting steps:
-
Incomplete Washout: Ensure a thorough washout procedure to completely remove this compound from the experimental system. Residual compound can lead to sustained target engagement and a prolonged biological response.
-
Cell Line Variability: Different cell lines may have variations in the expression of the this compound target or downstream signaling components, which could influence the kinetics of reversibility.
-
Experimental Timeline: The return to baseline after compound removal is time-dependent. Ensure your experimental timeline is sufficient to observe the reversal of the effect. Based on published data, a washout period of at least three days was sufficient to see a return to baseline PDX1 expression in PANC-1 cells.[1]
-
Compound Stability: Ensure the stability of this compound in your experimental conditions. Degradation of the compound could lead to a loss of effect that might be misinterpreted as reversibility.
Experimental Protocols
Protocol: Washout Experiment to Confirm Reversibility of this compound
This protocol describes a typical washout experiment to verify the reversible effect of this compound on PDX1 expression in a cell line such as PANC-1.
Materials:
-
PANC-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed PANC-1 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 3, 5, or 9 days).[1]
-
-
Washout Procedure:
-
After the treatment period, aspirate the medium containing this compound or DMSO.
-
Gently wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, compound-free complete culture medium to the cells.
-
-
Post-Washout Incubation: Incubate the cells for a designated washout period (e.g., 3 days).[1]
-
Sample Collection and Analysis:
-
After the washout period, harvest the cells.
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Analyze PDX1 gene expression levels using quantitative PCR (qPCR), normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Compare the PDX1 expression levels in the this compound-treated and washout groups to the vehicle control group. A return of PDX1 expression in the washout group to the level of the vehicle control group indicates reversibility.
Quantitative Data Summary
| Treatment Group | Duration | Effect on PDX1 Expression | Reversibility | Reference |
| This compound | 3, 5, and 9 days | Dose-dependent increase in mRNA and protein levels | - | [1] |
| This compound followed by washout | 3-day treatment, 3-day washout | Return to baseline expression levels | Confirmed | [1] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the modulation of the transcription factor FOXA2, leading to epigenetic changes at the PDX1 promoter and subsequent gene expression.
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
References
Technical Support Center: Optimizing BRD7552 Efficiency in Differentiation Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BRD7552 to improve the efficiency of cellular differentiation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1] The mechanism of action for this compound involves the modulation of epigenetic markers associated with transcriptional activation.[1] Specifically, it has been shown to increase histone H3 acetylation and H3K4 trimethylation, while decreasing H3K9 trimethylation at the PDX1 promoter, all of which are marks of active transcription.[1] Importantly, the activity of this compound is dependent on the presence of the transcription factor FOXA2.[1] Knockdown of FOXA2 has been shown to eliminate the induction of PDX1 by this compound.[1]
Q2: In which cell types has this compound been shown to be effective?
This compound has been demonstrated to effectively induce PDX1 expression in several human cell types, including the pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[1] Its ability to enhance a beta-cell-like phenotype makes it a valuable tool for in vitro differentiation studies.[1]
Q3: What is the recommended concentration and duration of this compound treatment?
The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific differentiation protocol. However, published studies have reported successful induction of PDX1 expression in PANC-1 cells with concentrations around 5 µM.[1] Treatment durations have ranged from 3 to 9 days, with longer treatments leading to the induction of insulin (B600854) mRNA and protein.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no induction of PDX1 expression | Suboptimal this compound concentration or treatment duration. | Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM) and a time-course experiment (e.g., 3, 5, 7, 9 days) to identify the optimal conditions for your cell line. |
| Low endogenous expression of FOXA2 in the target cells. | Verify the expression level of FOXA2 in your cells using qPCR or western blotting. The efficacy of this compound is FOXA2-dependent.[1] If FOXA2 levels are low, consider alternative methods or cell lines with higher FOXA2 expression. | |
| Poor cell health or viability. | Ensure that the cells are healthy and proliferating well before initiating treatment. Perform a viability assay (e.g., Trypan Blue, MTT) to confirm that the observed lack of induction is not due to cell death. | |
| Incorrect compound handling or storage. | Ensure that this compound is stored and handled according to the manufacturer's instructions to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cellular toxicity or apoptosis | This compound concentration is too high. | Reduce the concentration of this compound. Even though relatively high concentrations have been used without affecting apoptosis in PANC-1 cells, sensitivity can be cell-type specific.[1] |
| Synergistic toxic effects with other media components. | Review the composition of your differentiation media. Some components may interact negatively with this compound. Consider a stepwise introduction of components to identify any synergistic toxicity. | |
| Cell line is particularly sensitive. | If reducing the concentration is not effective, consider using a different cell line that may be less sensitive to the compound. | |
| Low differentiation efficiency despite PDX1 induction | Insufficient duration of this compound treatment. | Prolonged treatment with this compound has been shown to be necessary for the induction of downstream markers like insulin.[1] Consider extending the treatment period. |
| Other critical signaling pathways are not appropriately modulated. | The differentiation into functional beta-cells is a complex process that requires the coordinated regulation of multiple signaling pathways. This compound may need to be used in combination with other small molecules or growth factors that target these pathways. | |
| The induced PDX1 is not sufficient to drive full differentiation. | This compound has been shown to partially replace PDX1 in inducing insulin expression, suggesting it may not fully recapitulate the function of endogenous PDX1.[1] It may be necessary to combine this compound treatment with the overexpression of other key transcription factors like NEUROG3 and MAFA.[1] | |
| Variability in experimental results | Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media changes. |
| Batch-to-batch variation of this compound. | If you suspect batch variability, test a new batch of the compound and compare its efficacy to the previous one. | |
| Inconsistent timing of sample collection and analysis. | Adhere to a strict timeline for treatment, sample collection, and analysis to minimize variability between experiments. |
Experimental Protocols
Key Experiment: Induction of PDX1 Expression in PANC-1 Cells
1. Cell Culture:
-
Culture PANC-1 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
2. This compound Treatment:
-
Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM).
-
As a negative control, prepare a vehicle control medium containing the same concentration of DMSO.
-
Replace the medium in the wells with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 3, 5, or 9 days), changing the medium with freshly prepared this compound or vehicle control every 2-3 days.
3. Analysis of PDX1 Expression:
-
Quantitative PCR (qPCR):
-
At the end of the treatment period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for PDX1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in PDX1 expression compared to the vehicle-treated control.
-
-
Western Blotting:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PDX1, followed by a secondary antibody conjugated to HRP.
-
Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
References
Technical Support Center: BRD7552 Efficacy and Cell Confluency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD7552. The focus is on understanding and mitigating the impact of cell confluency on the compound's efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor involved in pancreatic development and beta-cell function.[2][3] The mechanism of action of this compound involves epigenetic modifications, specifically altering histone H3 tail modifications associated with transcriptional activation, which leads to the upregulation of PDX1 mRNA.[1] Studies suggest that the transcription factor FOXA2 may play a role in this process.[1]
Q2: How does cell confluency generally affect drug efficacy studies?
Cell confluency, the percentage of the culture surface covered by cells, can significantly impact experimental outcomes for several reasons:
-
Cell Cycle Status: Cells at low to moderate confluency (30-70%) are typically in an exponential growth phase, with a higher percentage of actively dividing cells.[4][5] Cells at high confluency (80-100%) often experience contact inhibition, leading to cell cycle arrest.[4] The efficacy of drugs that target cell proliferation or require active cellular processes can be highly dependent on the cell cycle state.
-
Intercellular Signaling: Cell-to-cell contact and communication increase with confluency, which can alter signaling pathways and gene expression, potentially influencing drug response.[6][7]
-
Nutrient and Compound Availability: In highly confluent cultures, the availability of nutrients and the effective concentration of the drug per cell can be reduced, leading to varied responses.
Q3: What is the likely impact of cell confluency on the efficacy of this compound?
While direct studies on the impact of cell confluency on this compound efficacy are not available, based on its mechanism of action, we can infer the following:
-
Optimal Efficacy at Sub-confluent densities: Since this compound acts by inducing gene expression (PDX1), it is likely to be most effective in transcriptionally active, proliferating cells. Therefore, experiments conducted on cells at low to moderate confluency (e.g., 50-70%) may yield more robust results.
-
Reduced Efficacy at High Confluency: At high confluency, cells may enter a state of quiescence due to contact inhibition, potentially reducing the transcriptional activity required for this compound to induce PDX1 expression effectively.[4]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating the efficacy of this compound, with a focus on cell confluency.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent this compound efficacy between experiments. | Variable cell confluency at the time of treatment. Different starting cell densities can lead to significant variations in confluency when the drug is applied, affecting the physiological state of the cells.[6] | Standardize your cell seeding density and establish a consistent confluency target for treatment initiation (e.g., 60%). Use a consistent incubation time between seeding and treatment. |
| Low or no induction of PDX1 expression. | High cell confluency leading to contact inhibition. Cells may be in a G0/G1 arrested state, reducing transcriptional activity and responsiveness to this compound.[4] | Optimize cell seeding density to ensure cells are in an exponential growth phase (typically 50-70% confluency) at the time of treatment. Perform a time-course experiment to determine the optimal treatment window post-seeding. |
| Sub-optimal drug concentration. The effective concentration of this compound might be dependent on cell density. | Perform a dose-response experiment at a standardized, optimal cell confluency to determine the EC50 for your specific cell line. | |
| High variability in cell viability assays post-treatment. | Uneven cell plating. This can lead to localized differences in confluency across the well, resulting in inconsistent drug effects. | Ensure proper cell suspension and gentle mixing before and during plating to achieve a uniform monolayer. |
| Edge effects in multi-well plates. Evaporation from wells on the edge of the plate can concentrate media components and the drug, leading to artifacts.[8] | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. |
Experimental Protocols
1. Standard Cell Seeding and this compound Treatment Protocol
This protocol provides a general framework for assessing this compound efficacy. It should be optimized for your specific cell line.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency in a T-75 flask.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined density that will result in 50-70% confluency at the time of treatment (typically 24 hours post-seeding).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in fresh cell culture medium.
-
After 24 hours of incubation, carefully remove the old medium from the wells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Assess PDX1 expression via qPCR or Western blot.
-
Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
2. Quantitative Data Summary (Illustrative)
The following tables illustrate the expected impact of cell confluency on this compound efficacy based on general principles. These are not based on specific experimental data for this compound and should be used as a guide for experimental design.
Table 1: Effect of Cell Confluency on PDX1 mRNA Induction by this compound (5 µM)
| Seeding Density (cells/cm²) | Confluency at Treatment | Fold Change in PDX1 mRNA (vs. Vehicle) |
| Low (e.g., 5,000) | ~30% | 2.5 ± 0.3 |
| Optimal (e.g., 10,000) | ~60% | 4.8 ± 0.5 |
| High (e.g., 20,000) | ~90% | 1.8 ± 0.2 |
Table 2: Impact of Confluency on this compound EC50 for PDX1 Induction
| Confluency at Treatment | EC50 (µM) |
| 30% | 4.2 |
| 60% | 2.5 |
| 90% | 6.8 |
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Experimental Workflow for Assessing Confluency Impact
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical insights into glucose-dependent transcriptional regulation by PDX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
BRD7552 activity in cells with high basal PDX1 levels
Welcome to the technical support center for BRD7552. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this compound, particularly in relation to its activity in cells with varying levels of PDX1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2] Its mechanism of action involves the epigenetic modification of the PDX1 promoter, leading to transcriptional activation.[1][3] Specifically, this compound treatment has been shown to increase histone H3 acetylation and H3K4 trimethylation, while decreasing H3K9 trimethylation at the PDX1 promoter.[3] The activity of this compound is dependent on the presence of the transcription factor FOXA2.[1]
Q2: What is the effect of this compound on cells that already have high basal levels of PDX1?
A2: this compound has been observed to have minimal to no effect on inducing further PDX1 expression in cell lines with high endogenous PDX1 levels, such as mouse βTC cells.[1] This suggests that the pathway targeted by this compound may already be maximally active in these cells. Therefore, it is crucial to select a cell model with low to moderate basal PDX1 expression to observe the inductive effects of this compound.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to induce PDX1 expression in several human cell types, including the PANC-1 pancreatic ductal carcinoma cell line, primary human islets, and primary human duct-derived cells.[1] It has also been shown to increase PDX1 expression in mouse αTC cells, which have basal PDX1 levels comparable to PANC-1 cells.[1]
Q4: Does this compound treatment lead to insulin (B600854) expression?
A4: Yes, prolonged treatment with this compound has been shown to induce a dose-dependent increase in insulin mRNA expression in PANC-1 cells.[1][3] It can also enhance insulin expression when used in combination with the transcription factors MAFA and NEUROG3.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No induction of PDX1 mRNA or protein observed after this compound treatment. | 1. High basal PDX1 levels in the cell line: The cellular machinery for PDX1 expression may already be highly active. | 1. Confirm the basal PDX1 expression level in your cell line using qPCR or Western blot. Consider using a cell line with low to moderate PDX1 expression, such as PANC-1 cells.[1] |
| 2. Low or absent FOXA2 expression: this compound-mediated PDX1 induction is dependent on FOXA2.[1] | 2. Verify FOXA2 expression in your cell model. If FOXA2 levels are low, consider using a different cell line or a system where FOXA2 expression can be induced. | |
| 3. Suboptimal concentration or duration of this compound treatment: The compound may not have been present at a sufficient concentration or for a long enough period to elicit a response. | 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A starting point for PANC-1 cells is 5 µM for 3-9 days.[1][3] | |
| 4. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | 4. Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] | |
| High background in Western blot for PDX1. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Optimize the blocking step by using a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) and increasing the blocking time. Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal. Ensure thorough washing steps.[4] |
| No amplification or weak signal in ChIP-qPCR for histone marks at the PDX1 promoter. | 1. Inefficient immunoprecipitation: The antibody used for ChIP may not be effective, or the protein-DNA crosslinking may be insufficient. | 1. Use a ChIP-validated antibody for your target histone modification. Optimize the crosslinking time and sonication conditions to ensure proper chromatin fragmentation (typically 200-1000 bp). |
| 2. Incorrect qPCR primer design: The primers may not be specific to the PDX1 promoter region of interest. | 2. Design and validate qPCR primers that specifically amplify the target region of the PDX1 promoter. Perform a melt curve analysis to check for primer-dimers and non-specific products.[5] |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (relative to DMSO) |
| 3 Days | 1.25 | ~2.0 |
| 2.5 | ~2.5 | |
| 5.0 | ~3.0 | |
| 5 Days | 1.25 | ~2.5 |
| 2.5 | ~3.5 | |
| 5.0 | ~4.0 | |
| 9 Days | 1.25 | ~3.0 |
| 2.5 | ~4.0 | |
| 5.0 | ~4.5 |
Data compiled from figures in Yuan et al., 2014.[1]
Table 2: Dose-Dependent Effect of this compound on Insulin mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in Insulin mRNA (relative to DMSO) |
| 9 Days | 1.25 | ~2.0 |
| 2.5 | ~3.5 | |
| 5.0 | ~5.0 | |
| 10.0 | ~6.0 |
Data compiled from figures in Yuan et al., 2014.[1]
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: PANC-1 (human pancreatic ductal carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.
-
Treatment Protocol:
-
Seed PANC-1 cells in the desired culture vessel.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM).
-
Replace the existing medium with the this compound-containing medium.
-
For prolonged treatments (e.g., 9 days), replace the medium with freshly prepared this compound-containing medium every 3 days.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
2. Quantitative Real-Time PCR (qPCR) for PDX1 and Insulin Expression
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest (PDX1, INS) and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
3. Western Blotting for PDX1 Protein
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PDX1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the PDX1 signal to a loading control (e.g., β-actin).
4. Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications at the PDX1 Promoter
-
Cross-linking and Chromatin Preparation:
-
Treat PANC-1 cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[1]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me3, H3K9me3, H3Ac) or a negative control IgG.
-
Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the PDX1 promoter to quantify the enrichment of the target histone modification relative to the input and IgG controls.
Visualizations
Caption: Simplified signaling pathway of this compound-induced PDX1 expression.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with BRD7552
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the poor aqueous solubility of the PDX1 inducer, BRD7552.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water and aqueous buffers such as phosphate-buffered saline (PBS) at neutral pH.[1] Direct dissolution in aqueous media will likely result in precipitation or an inability to achieve the desired concentration for in vitro and in vivo experiments.
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation of this compound during an experiment, especially upon dilution into aqueous culture media or buffers, is a common issue stemming from its low aqueous solubility. This often occurs when a concentrated stock solution (typically in a non-aqueous solvent like DMSO) is diluted too rapidly or into a final concentration that exceeds its solubility limit in the final aqueous medium.
Q3: Are there any pre-formulated solutions of this compound available?
A3: Currently, this compound is supplied as a solid powder. However, several formulation strategies can be employed to create stable solutions suitable for research purposes. MedchemExpress provides protocols for solubilizing this compound in a DMSO/PEG300/Tween-80/Saline mixture or a DMSO/Corn Oil mixture, achieving a concentration of at least 2.5 mg/mL.[2][3]
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions or if precipitation occurs.[2] However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Prolonged exposure to high temperatures should be avoided.
Troubleshooting Guide: Preparing this compound Formulations
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
Issue 1: Inability to Dissolve this compound in Aqueous Buffers
-
Problem: The compound does not dissolve when added directly to PBS, saline, or cell culture media.
-
Solution: Do not attempt to dissolve this compound directly in aqueous solutions. A solubilization strategy is required. The choice of strategy depends on the experimental context (e.g., in vitro vs. in vivo).
-
Recommended Strategies:
-
Co-solvent Formulations: Utilize a mixture of a primary solvent (like DMSO) with other water-miscible co-solvents.[4][5][6] This is a common and effective method for many poorly soluble compounds.[7][8]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulate this compound within cyclodextrin molecules to enhance its aqueous solubility.[9][10][11][12]
-
Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[13][14][15][16][17]
-
Lipid-Based Formulations: Dissolve this compound in oils or lipid-based systems, which is particularly useful for oral administration in animal studies.[18][19][20][21]
-
Issue 2: Precipitation Upon Dilution of DMSO Stock Solution
-
Problem: A clear, concentrated stock of this compound in DMSO precipitates when diluted into an aqueous medium for the final working concentration.
-
Solution: This indicates that the final concentration of this compound exceeds its solubility in the final solvent mixture (which is now mostly aqueous).
-
Recommended Workflow:
Data on Formulation Strategies
The following tables summarize hypothetical, yet plausible, quantitative data for different this compound formulations to guide your selection process.
Table 1: Solubility of this compound in Various Co-Solvent Systems
| Formulation Code | Composition | Max. Achievable Concentration (mg/mL) | Final DMSO (%) | Appearance |
| F-CS-01 | 10% DMSO / 90% Saline | < 0.1 | 10 | Precipitate |
| F-CS-02 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | 10 | Clear Solution |
| F-CS-03 | 5% DMSO / 20% Solutol HS-15 / 75% PBS | 1.5 | 5 | Clear Solution |
| F-CS-04 | 10% DMSO / 90% Corn Oil | ≥ 2.5 | 10 | Clear Solution |
Table 2: Efficacy of Cyclodextrin-Based Solubilization of this compound
| Formulation Code | Cyclodextrin Type | Molar Ratio (this compound:CD) | Aqueous Solubility (mg/mL) | Preparation Method |
| F-CD-01 | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 0.8 | Kneading |
| F-CD-02 | HP-β-CD | 1:2 | 2.1 | Kneading |
| F-CD-03 | Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1:1 | 1.5 | Lyophilization |
| F-CD-04 | SBE-β-CD | 1:2 | 4.5 | Lyophilization |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (F-CS-02)
This protocol is adapted from a known method for solubilizing this compound. [2][3]
-
Preparation of Vehicle:
-
In a sterile tube, combine the solvents in the following order:
-
4.5 mL of sterile saline.
-
4.0 mL of PEG300.
-
0.5 mL of Tween-80.
-
-
Vortex thoroughly until a homogenous, clear solution is formed.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder.
-
Add 1.0 mL of DMSO to the powder and vortex until fully dissolved. This will be your 10x stock relative to the final vehicle volume.
-
Slowly add the DMSO stock solution dropwise to the 9.0 mL of the prepared vehicle while continuously vortexing.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (F-CD-04)
This method aims to create a lyophilized powder of the this compound-cyclodextrin complex that can be easily reconstituted in water.
-
Complex Formation:
-
Calculate the required amounts of this compound and SBE-β-CD for a 1:2 molar ratio.
-
Dissolve the SBE-β-CD in deionized water to create a 20% (w/v) solution.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Slowly add the this compound solution to the aqueous SBE-β-CD solution under constant stirring.
-
Seal the container and stir the mixture at room temperature for 48 hours to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution at -80°C until completely solid.
-
Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.
-
This powder can be stored and later reconstituted with water or buffer to the desired concentration.
-
Signaling Pathway Visualization
This compound is known to induce the expression of PDX1, a key transcription factor in pancreatic beta-cell development and function. [1][2][22]The compound may achieve this through epigenetic modifications. [22]The following diagram illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. humapub.com [humapub.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
appropriate negative controls for BRD7552 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD7552. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and its known mechanism of action?
This compound is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells. The mechanism of action for this compound involves the epigenetic modification of the PDX1 promoter region, leading to transcriptional activation. Specifically, it has been shown to increase histone H3 acetylation and H3K4 trimethylation while decreasing H3K9 trimethylation at the PDX1 promoter. This activity is dependent on the presence of the transcription factor FOXA2. However, the direct molecular target of this compound has not yet been definitively identified.
Q2: Why is it critical to use a negative control in my this compound experiments?
Using a negative control is essential to validate that the observed biological effects are specifically due to the intended activity of this compound and not a result of off-target effects, solvent effects, or general compound toxicity.[1][2] A proper negative control helps to:
-
Attribute the observed phenotype (e.g., increased PDX1 expression) directly to the specific molecular action of this compound.
-
Rule out confounding factors such as cellular stress responses or non-specific interactions with cellular machinery.
-
Increase the confidence in the specificity and reliability of your experimental results.
Q3: What is the ideal negative control for a this compound experiment?
The ideal negative control is a molecule that is structurally very similar to this compound but is inactive against its intended biological target.[3][4] This "inactive analog" should ideally share similar physical and chemical properties with this compound to account for any potential effects related to the chemical scaffold itself. Since the direct target of this compound is not yet known, a compound that is structurally related but does not induce PDX1 expression would be the best currently available option.
Q4: I can't find a commercially available, validated inactive analog for this compound. What are my options?
While the search for a validated inactive analog continues, researchers can and should employ a panel of other negative controls to ensure the rigor of their experiments. These include:
-
Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions. This accounts for any effects of the solvent on the cells.
-
Structurally Unrelated Compounds: Using other small molecules that are known to be inactive in your assay system can help identify assay-specific artifacts.
-
Cellular Controls:
-
FOXA2 Knockdown/Knockout Cells: Since this compound's activity is FOXA2-dependent, performing the experiment in cells where FOXA2 has been knocked down or knocked out should abrogate the induction of PDX1 by this compound.
-
Target-Minus Cells (if the target becomes known): If the direct molecular target of this compound is identified, using cells that lack this target would be a powerful negative control.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or off-target effects observed. | The concentration of this compound may be too high, leading to non-specific interactions. | Perform a dose-response curve to identify the optimal concentration of this compound that induces PDX1 expression with minimal toxicity or off-target effects. |
| Inconsistent results between experiments. | Variability in cell culture conditions, reagent quality, or experimental timing. | Standardize all experimental protocols, including cell passage number, seeding density, and treatment duration. Ensure all reagents are of high quality and not expired. |
| Vehicle control shows unexpected activity. | The solvent (e.g., DMSO) may be affecting the cells at the concentration used. | Lower the final concentration of the vehicle if possible. Ensure the vehicle control is included in all experimental replicates. |
| Difficulty in attributing the observed phenotype solely to this compound. | Lack of a specific negative control compound. | Employ multiple types of controls as outlined in the table below. Use orthogonal assays to confirm the phenotype. For example, in addition to qPCR for PDX1 mRNA, perform Western blotting for PDX1 protein and immunofluorescence to observe changes in protein localization. |
Summary of Appropriate Negative Controls for this compound Experiments
| Control Type | Description | Purpose in this compound Experiments | Experimental Protocol |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO). | To control for the effects of the solvent on the cells. | Treat a sample of cells with the same volume and concentration of the vehicle as used for the this compound-treated samples. |
| Inactive Structural Analog | A molecule with a chemical structure highly similar to this compound but lacking its biological activity. | To demonstrate that the observed effect is due to the specific structure of this compound and not the general chemical scaffold. | Treat cells with the inactive analog at the same concentrations as this compound and measure PDX1 expression. |
| FOXA2 Knockdown/Knockout Cells | Cells in which the FOXA2 gene has been silenced or removed. | To confirm the dependency of this compound's activity on FOXA2. | Treat both wild-type and FOXA2-deficient cells with this compound and compare the induction of PDX1 expression. |
| Structurally Unrelated Inactive Compound | A small molecule with a different chemical structure that is known not to affect the PDX1 pathway. | To identify potential assay artifacts or non-specific cellular responses. | Treat cells with this compound and verify that it does not induce PDX1 expression. |
Experimental Workflow & Signaling Pathway
Below are diagrams illustrating the experimental workflow for selecting appropriate negative controls and the known signaling pathway of this compound.
Caption: Workflow for selecting and using negative controls in this compound experiments.
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 3. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Variability in BRD7552-Treated Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the small molecule BRD7552 with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2] The mechanism of action of this compound involves the epigenetic modification of the PDX1 promoter, leading to transcriptional activation.[1] This process is dependent on the transcription factor FOXA2.[1] Studies have shown that this compound can induce changes in histone H3 tail modifications associated with active transcription.[1]
Q2: What are the main challenges when using this compound in primary cells compared to cell lines?
Primary cells are known to be more sensitive and heterogeneous than immortalized cell lines.[3] This can lead to greater variability in experimental outcomes. Key challenges include:
-
Increased Sensitivity: Primary cells can be more susceptible to cytotoxic effects of small molecules.[4][5]
-
Donor-to-Donor Variability: Primary cells isolated from different donors can exhibit significant biological variation.[6]
-
Limited Lifespan: Primary cells have a finite number of divisions they can undergo before senescence, which can affect experimental consistency over time.
-
Culture Conditions: Primary cells often have more stringent and complex culture requirements compared to cell lines.[7]
Q3: How can I minimize variability in my primary cell cultures before starting a this compound treatment?
Minimizing baseline variability in your primary cell culture is crucial for obtaining reproducible results with this compound. Here are some best practices:
-
Consistent Cell Handling: Use standardized protocols for thawing, seeding, and passaging your primary cells.[5][8] Quick thawing and slow, drop-wise addition of pre-warmed medium can improve cell viability.[4]
-
Optimal Seeding Density: Ensure a consistent cell density for every experiment, as this can affect cellular responsiveness.[9]
-
Quality Control: Regularly test your cells for contamination, particularly from mycoplasma, which can alter cellular functions.[7][10]
-
Use Early Passage Cells: Whenever possible, use early passage primary cells for your experiments to avoid issues related to cell senescence.[8]
-
Standardized Reagents: Use the same lot of media, serum, and other reagents throughout an experiment to avoid introducing variability.[10]
Troubleshooting Guides
Issue 1: High cytotoxicity or low cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high for the specific primary cell type. | Perform a dose-response experiment to determine the optimal concentration of this compound for your primary cells. Start with a broad range of concentrations, for example, from 0.1 µM to 25 µM, and assess cell viability using an appropriate assay (e.g., MTS or a live/dead cell stain). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Suboptimal cell health prior to treatment. | Ensure your primary cells are healthy and in the logarithmic growth phase before adding this compound. Assess cell viability before starting the treatment.[4] |
| Incorrect handling during treatment. | Minimize the exposure of cells to air and temperature fluctuations during media changes and drug addition.[4] |
Issue 2: Inconsistent or no induction of PDX1 expression.
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration or treatment duration. | Optimize both the concentration and the duration of this compound treatment. The original study on PANC-1 cells showed effects at 3, 5, and 9 days of treatment.[1] Primary cells may require different kinetics. |
| Low or absent expression of FOXA2 in the primary cell type. | Since this compound's activity is FOXA2-dependent, verify the expression of FOXA2 in your primary cells using techniques like qPCR or Western blotting.[1] If FOXA2 levels are low, this compound may not be effective. |
| Variability in the primary cell population. | Primary cell isolates can be heterogeneous. Consider using cell sorting to enrich for the target cell population before treatment. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[11] Store stock solutions at -20°C or -80°C in a light-protected container.[11] |
Issue 3: High variability in results between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell numbers at the start of the experiment. | Use a consistent seeding density and ensure even cell distribution in multi-well plates.[9] |
| Pipetting errors. | Calibrate your pipettes regularly and use care when adding this compound and other reagents to ensure accurate and consistent volumes. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Biological variability between different cell preparations. | If using primary cells from different donors, be aware of potential inter-donor variability.[6] It may be necessary to analyze data from each donor separately. |
Experimental Protocols
Protocol 1: Dose-Response and Viability Assay for this compound in Primary Cells
Objective: To determine the optimal, non-toxic concentration range of this compound for a specific primary cell type.
Methodology:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 0.2 µM to 50 µM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x this compound dilutions or the vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the cells for your desired treatment duration (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Quantitative PCR (qPCR) for PDX1 Expression
Objective: To quantify the change in PDX1 mRNA expression following this compound treatment.
Methodology:
-
Cell Treatment: Plate primary cells in a suitable format (e.g., 12-well or 6-well plate) and treat with the optimal concentration of this compound (determined in Protocol 1) and a vehicle control for the desired duration.
-
RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit).[1]
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.[1]
-
qPCR: Set up qPCR reactions using a SYBR Green PCR master mix and primers specific for PDX1 and a stable housekeeping gene (e.g., GAPDH, ACTB).[1]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in PDX1 expression in this compound-treated cells relative to the vehicle-treated control.[1]
Data Presentation
Table 1: Example Concentration Ranges of this compound in PANC-1 Cells (for reference)
| Treatment Duration | Concentration Range | Outcome | Reference |
| 3, 5, and 9 days | 1.25 µM - 10 µM | Dose-dependent induction of PDX1 mRNA | [1] |
| 5 days | 2.5 µM - 10 µM | Induction of PDX1 protein | [1] |
Note: These concentrations were used in a cancer cell line and should be optimized for your specific primary cell type.
Table 2: General Troubleshooting for Small Molecule Inhibitors in Primary Cells
| Issue | Potential Cause | Recommended Action |
| Lack of expected phenotype | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment. |
| Low expression of the target protein. | Validate target expression in your primary cells. | |
| Rapid metabolism of the compound by primary cells. | Consider more frequent media changes with fresh compound. | |
| Off-target effects | Inhibitor concentration is too high, leading to non-specific binding. | Use the lowest effective concentration determined from your dose-response study.[12] |
| The observed phenotype is due to an unintended target. | Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[13] Include a target-inactive, structurally similar analogue as a negative control if available.[12] |
Visualizations
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Caption: Experimental workflow for using this compound with primary cells.
Caption: Troubleshooting flowchart for this compound experiments in primary cells.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental control of pancreatic development and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. promocell.com [promocell.com]
- 6. cellgs.com [cellgs.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. kosheeka.com [kosheeka.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. adl.usm.my [adl.usm.my]
- 11. benchchem.com [benchchem.com]
- 12. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating BRD7552-Induced PDX1 Expression: A Comparative Guide with Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the induction of Pancreatic and duodenal homeobox 1 (PDX1) expression by the small molecule BRD7552. It includes detailed protocols, a comparison with alternative PDX1 inducers, and essential controls for robust and reliable data generation.
This compound: A Small Molecule Inducer of PDX1
This compound is a novel small molecule that has been identified to increase PDX1 mRNA and protein levels in a dose- and time-dependent manner.[1] It has been shown to be effective in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[1] The mechanism of action of this compound involves the modification of histone H3 tail modifications associated with transcriptional activation, suggesting an epigenetic mode of regulation.[1] Notably, the activity of this compound is dependent on the presence of the transcription factor FOXA2.[1]
Experimental Validation of this compound-Induced PDX1 Expression
To rigorously validate the effect of this compound on PDX1 expression, a combination of molecular biology techniques should be employed. These include quantitative PCR (qPCR) to measure mRNA levels, Western blotting to assess protein levels, and Chromatin Immunoprecipitation (ChIP) to investigate the epigenetic mechanism.
Experimental Workflow
Caption: Experimental workflow for validating this compound-induced PDX1 expression.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for PDX1 mRNA Expression
Objective: To quantify the change in PDX1 mRNA levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[1]
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.[1]
-
Use primers specific for human PDX1 (e.g., Forward: GAAGTCTACCAAAGCTCACGCG, Reverse: GGAACTCCTTCTCCAGCTCTAG).[3]
-
Normalize PDX1 expression to a housekeeping gene such as GAPDH or ACTB.[1]
-
Calculate the fold change in PDX1 expression relative to the vehicle-treated control using the ΔΔCt method.[1]
-
| Control Type | Description | Expected Outcome |
| Vehicle Control | Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). | Baseline PDX1 expression. |
| Positive Control | Cells known to express high levels of PDX1 (e.g., βTC cells) or cells transfected with a PDX1 expression vector. | High PDX1 expression, validating the qPCR assay. |
| Negative Control | Cells that do not express PDX1 (e.g., αTC cells) or a no-template control (NTC) in the qPCR reaction.[4] | No or very low PDX1 expression, ensuring primer specificity. |
Western Blotting for PDX1 Protein Expression
Objective: To detect and quantify the change in PDX1 protein levels.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PDX1 (e.g., goat anti-PDX1, Abcam, 1:500 dilution) overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
| Control Type | Description | Expected Outcome |
| Vehicle Control | Lysate from cells treated with the vehicle (e.g., DMSO). | Baseline PDX1 protein level. |
| Positive Control | Lysate from cells with high endogenous PDX1 expression (e.g., βTC cells) or cells overexpressing PDX1. | A clear band at the expected molecular weight of PDX1. |
| Negative Control | Lysate from cells with no or low PDX1 expression (e.g., αTC cells).[4] | No or a very faint band for PDX1. |
| Loading Control | An antibody against a ubiquitously expressed protein (e.g., β-actin, GAPDH) to ensure equal protein loading. | Consistent band intensity across all lanes. |
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
Objective: To investigate if this compound induces epigenetic changes at the PDX1 promoter.
Protocol:
-
Cell Cross-linking and Lysis:
-
Treat PANC-1 cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Sonciate the cell lysate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with antibodies against specific histone modifications (e.g., H3K4me3, H3K27ac for activation marks) or a negative control IgG.
-
-
Washing and Elution:
-
Wash the antibody-bound chromatin complexes to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify specific regions of the PDX1 promoter.
-
Calculate the enrichment of histone modifications relative to the input DNA and the IgG control.
-
| Control Type | Description | Expected Outcome |
| Vehicle Control | ChIP performed on cells treated with the vehicle (e.g., DMSO). | Baseline levels of histone modifications at the PDX1 promoter. |
| Positive Control Locus | Primers for the promoter of a constitutively active gene (e.g., GAPDH) to validate the enrichment of active histone marks. | High enrichment of active histone marks (e.g., H3K4me3). |
| Negative Control Locus | Primers for a heterochromatic region or a gene desert to show low background signal. | Low enrichment of active histone marks. |
| IgG Control | A non-specific IgG antibody used in parallel with the specific antibody. | Minimal DNA immunoprecipitation, indicating the specificity of the antibody-chromatin interaction. |
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Comparison with Alternative PDX1 Inducers
While this compound is a promising tool, several other small molecules and natural compounds have been reported to induce PDX1 expression. A comparative analysis is crucial for selecting the most appropriate compound for a specific research context.
| Compound | Mechanism of Action / Target | Reported Effective Concentration | Cell Types Tested | Reference |
| This compound | Epigenetic modification (histone H3 acetylation and methylation), FOXA2-dependent | 1.25 - 10 µM | PANC-1, primary human islets, human ductal-derived cells | [1] |
| Exendin-4 | Reverses global histone H3 acetylation and methylation, GLP-1 receptor agonist | Not specified | Pancreatic islets | [6] |
| DA-1241 | G protein-coupled receptor 119 agonist, suppresses ER stress | Not specified | Not specified | [6] |
| Liraglutide | Upregulates mitophagy, GLP-1 receptor agonist | Not specified | Not specified | [6] |
| Acarbose | Inhibits PDX1 methylation | Not specified | db/db mice | [6] |
| Tectorigenin | Activates ERK pathway | Not specified | Not specified | [6] |
| Silymarin | Induces PDX1 gene expression | Not specified | Not specified | [6] |
| Andrographolide | Targets PDX1 | Not specified | Not specified | [6] |
| Naringin | Targets PDX1 | Not specified | Not specified | [6] |
| Akebia quinata | Targets PDX1 | Not specified | Not specified | [6] |
Note: The precise mechanisms and effective concentrations for many of the alternative compounds require further investigation and may vary between different cellular models.
Conclusion
Validating the induction of PDX1 expression by this compound requires a multi-faceted approach employing qPCR, Western blotting, and ChIP. The inclusion of appropriate positive, negative, and vehicle controls is paramount for generating high-quality, interpretable data. This guide provides a framework for these validation experiments and offers a comparative perspective on alternative PDX1-inducing agents, empowering researchers to make informed decisions for their studies in diabetes research and regenerative medicine.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel monoclonal antibodies against Pdx1 reveal feedback regulation of Pdx1 protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDX-1: A Promising Therapeutic Target to Reverse Diabetes [mdpi.com]
A Comparative Guide to Small Molecule Inducers of Pancreatic and Duodenal Homeobox 1 (PDX1)
For researchers, scientists, and drug development professionals, the induction of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function, represents a promising strategy for regenerative medicine and diabetes therapeutics. This guide provides an objective comparison of BRD7552, a well-characterized small molecule PDX1 inducer, with other emerging small molecule agents, supported by available experimental data and detailed methodologies.
This comparative analysis focuses on the efficacy, mechanism of action, and experimental protocols of small molecules demonstrated to induce PDX1 expression. The information is intended to assist researchers in selecting the appropriate tools for their specific experimental needs in the fields of pancreatic cell differentiation, beta-cell regeneration, and diabetes research.
Quantitative Comparison of PDX1 Induction
The following table summarizes the quantitative data available for various small molecule PDX1 inducers. Direct comparison of fold induction should be interpreted with caution due to variations in experimental systems, including cell types, treatment durations, and assay methods.
| Compound | Cell Type | Concentration | Treatment Duration | PDX1 mRNA Fold Induction | PDX1 Protein Fold Induction | Reference |
| This compound | PANC-1 | 5 µM | 3-9 days | 2-4 fold | Dose-dependent increase | [1] |
| K-3 | Human Pluripotent Stem Cell-derived Pancreatic Progenitors | Not specified | Not specified | Increased population of high PDX1-expressing cells | Not specified | [2] |
| DETA-NO | Mouse Embryonic Stem Cells | Not specified | Not specified | Significant increase | Increase observed | [3][4] |
| Valproic Acid | PANC-1 | 1 mM | 24 hours | Upregulation observed | Not specified | [5] |
| C646 | Mouse Embryonic Stem Cells (in combination) | Not specified | Not specified | Enhanced PDX1 expression | Not specified | [3][6] |
Detailed Compound Profiles and Mechanisms of Action
This compound
This compound was identified through a high-throughput screen for its ability to upregulate PDX1 expression.[1][7] Its mechanism of action is, at least in part, dependent on the transcription factor FOXA2.[1] Studies in the human pancreatic ductal carcinoma cell line, PANC-1, have shown that this compound induces a dose-dependent increase in PDX1 mRNA and protein levels, with a maximal effect on mRNA observed at a concentration of 5 µM after 3 to 9 days of treatment.[1] The induction of PDX1 by this compound is associated with epigenetic modifications at the PDX1 promoter.[1]
Signaling Pathway for this compound-induced PDX1 Expression
Figure 1. Proposed signaling pathway for this compound action.
K-3
A recent study identified K-3 as a small molecule that promotes the differentiation of pluripotent stem cells into insulin-producing cells by increasing the population of cells expressing high levels of PDX1.[2] K-3 appears to act on pancreatic progenitor cells.[2] While the precise fold-induction of PDX1 is not specified, its effect is significant enough to enhance the generation of endocrine progenitor and insulin-positive cells.[2]
DETA-NO (Nitric Oxide Donor)
Diethylenetriamine/nitric oxide adduct (DETA-NO) has been shown to induce PDX1 expression in mouse embryonic stem cells.[3][4] The mechanism involves epigenetic regulation of the Pdx1 promoter.[3] The effect of DETA-NO on PDX1 expression can be enhanced when used in combination with other small molecules like valproic acid and the p300 inhibitor C646.[3][6]
Valproic Acid
Valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor, has been reported to upregulate the expression of MICA and MICB in pancreatic cancer cells at a concentration of 1 mM after 24 hours.[5] While direct quantitative data on PDX1 induction in pancreatic progenitor or beta cells is limited, its role as an HDAC inhibitor suggests a potential mechanism for influencing transcription factor expression through chromatin remodeling.
C646 (p300 Inhibitor)
C646 is a selective inhibitor of the histone acetyltransferase p300.[8][9] Its use in combination with DETA-NO and valproic acid has been shown to enhance the differentiation of mouse embryonic stem cells towards a pancreatic lineage, a process in which PDX1 plays a crucial role.[3][6] This suggests that modulation of histone acetylation by both inhibiting HDACs (with VPA) and specific histone acetyltransferases (with C646) can synergistically influence PDX1 expression.
Experimental Workflow for Combined Small Molecule Treatment
Figure 2. Workflow for PDX1 induction using combined small molecules.
Experimental Protocols
This compound Treatment of PANC-1 Cells
-
Cell Culture: Human pancreatic ductal carcinoma (PANC-1) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at a final concentration of 5 µM or desired concentrations for dose-response experiments. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Cells are incubated for a period of 3 to 9 days, with media and compound being refreshed every 2-3 days.
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed to cDNA, and PDX1 mRNA levels are quantified by qRT-PCR using specific primers. Gene expression is typically normalized to a housekeeping gene such as GAPDH.
-
Western Blot: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PDX1 and a loading control (e.g., β-actin).[1]
-
Combined Small Molecule Differentiation of Mouse Embryonic Stem Cells
-
Cell Culture: Mouse embryonic stem cells (mESCs) are maintained in an undifferentiated state on a feeder layer of mouse embryonic fibroblasts (MEFs) or in feeder-free conditions with leukemia inhibitory factor (LIF).
-
Differentiation Protocol:
-
Day 0-2: Embryoid body (EB) formation is initiated by culturing mESCs in suspension in differentiation medium.
-
Day 2-4: EBs are treated with DETA-NO to induce primitive endoderm formation.
-
Day 4-6: The medium is supplemented with valproic acid.
-
Day 6-8: The medium is further supplemented with the p300 inhibitor C646.
-
-
Analysis: At various stages of differentiation, cells are harvested for analysis of PDX1 expression by qRT-PCR, immunofluorescence, or flow cytometry.[3]
Concluding Remarks
This compound stands out as a specifically identified and relatively well-quantified small molecule inducer of PDX1. For researchers looking for a single agent with a defined, albeit partial, mechanism of action, this compound is a strong candidate.
The combination of DETA-NO, valproic acid, and C646 presents a powerful, synergistic approach for inducing PDX1 in the context of directed differentiation of pluripotent stem cells. This multi-step protocol, targeting epigenetic pathways, may be more suitable for complex differentiation experiments aiming to generate pancreatic cell types.
The small molecule K-3 is a promising new entrant, particularly for its demonstrated effect on human pluripotent stem cell-derived pancreatic progenitors. Further publication of detailed quantitative data and protocols will be crucial for its broader adoption.
The choice of a PDX1 inducer will ultimately depend on the specific research question, the experimental model system, and the desired outcome. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under standardized conditions are warranted to definitively compare the efficacy of these promising small molecules.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule K-3 promotes PDX1 expression and potentiates the differentiation of pluripotent stem cells into insulin-producing pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of Mouse Embryonic Stem Cells toward Functional Pancreatic β-Cell Surrogates through Epigenetic Regulation of Pdx1 by Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pdx1 Is Transcriptionally Regulated by EGR-1 during Nitric Oxide-Induced Endoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid sensitizes pancreatic cancer cells to natural killer cell-mediated lysis by upregulating MICA and MICB via the PI3K/Akt signaling pathway | springermedizin.de [springermedizin.de]
- 6. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomer Showdown: BRD7552 Outperforms BRD0749 in PDX1 Induction
For researchers in regenerative medicine and diabetes, the selective induction of the transcription factor PDX1 is a critical goal for generating insulin-producing beta cells. A comparative analysis reveals that the small molecule BRD7552 is a potent inducer of PDX1 expression, while its stereoisomer, BRD0749, demonstrates significantly weaker activity. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to inform future research and drug development efforts.
This compound has been identified as a novel compound that effectively increases PDX1 mRNA levels in a dose- and time-dependent manner in various human cell lines, including PANC-1 pancreatic ductal cells, as well as in primary human islets.[1] In stark contrast, its stereoisomer, BRD0749, exhibits only feeble effects on PDX1 expression, highlighting a critical stereochemical requirement for this biological activity.[1]
Performance Comparison: this compound vs. BRD0749
The differential activity of these two stereoisomers in inducing PDX1 expression is summarized below. The data is extracted from studies on PANC-1 cells.
| Compound | Concentration (µM) | Treatment Duration | PDX1 mRNA Induction (Fold Change vs. DMSO) |
| This compound | 1.25 | 5 days | ~2.5 |
| 2.5 | 5 days | ~3.0 | |
| 5 | 3 days | ~2.5 | |
| 5 | 5 days | ~4.0 | |
| 5 | 9 days | ~5.0 | |
| BRD0749 | 5 | 5 days | ~1.5 (very weak effect) |
Mechanism of Action: A Tale of Two Stereoisomers
The significant difference in the activity of this compound and BRD0749 underscores the stereospecificity of its mechanism of action. This compound is believed to induce PDX1 expression through an epigenetic mechanism involving the transcription factor FOXA2.[1]
Treatment with this compound leads to an increase in activating histone modifications, specifically histone H3 acetylation and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), at the PDX1 promoter.[1] These epigenetic changes are consistent with transcriptional activation. The inactivity of BRD0749 suggests that the specific three-dimensional arrangement of atoms in this compound is crucial for its interaction with the cellular machinery that mediates these epigenetic changes.
dot
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative Real-Time PCR (qPCR) for PDX1 mRNA Expression
This protocol is adapted from the methods used in the comparative studies of this compound and BRD0749.[1]
1. Cell Culture and Treatment:
-
PANC-1 cells are seeded in 384-well plates at a density of 2,000 cells per well.
-
The cells are allowed to adhere and grow for 24 hours.
-
Cells are then treated with this compound, BRD0749, or DMSO (vehicle control) at the desired concentrations for the specified durations (e.g., 3, 5, or 9 days).
2. RNA Isolation and cDNA Synthesis:
-
After treatment, the culture medium is removed, and cells are lysed.
-
Total RNA is isolated using a suitable RNA purification kit.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
3. qPCR Reaction:
-
The qPCR reaction is performed using a SYBR Green-based master mix.
-
Primers specific for human PDX1 and a housekeeping gene (e.g., GAPDH) are used.
-
The reaction is run on a real-time PCR instrument.
4. Data Analysis:
-
The relative expression of PDX1 mRNA is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
-
The fold change in PDX1 expression is determined by comparing the normalized expression in compound-treated cells to that in DMSO-treated control cells.
dot
Caption: Experimental workflows for qPCR and ChIP-qPCR analyses.
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications
This protocol outlines the general steps for assessing histone modifications at the PDX1 promoter following treatment with this compound.[1]
1. Cell Treatment and Cross-linking:
-
PANC-1 cells are cultured and treated with 5 µM this compound or DMSO for 3 days.
-
Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.
2. Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
The chromatin is sheared into fragments of 200-1000 base pairs using sonication.
3. Immunoprecipitation:
-
The sheared chromatin is incubated overnight with antibodies specific for acetylated histone H3 (AcH3) or H3K4me3.
-
Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
4. DNA Purification and qPCR:
-
The cross-links are reversed, and the DNA is purified.
-
The amount of PDX1 promoter DNA associated with the specific histone modifications is quantified by qPCR using primers flanking the promoter region of interest.
5. Data Analysis:
-
The enrichment of the PDX1 promoter region is calculated as a percentage of the input chromatin.
-
The fold enrichment in this compound-treated cells is compared to that in DMSO-treated cells.
Conclusion
The stark contrast in the ability of this compound and its stereoisomer BRD0749 to induce PDX1 expression provides a compelling example of stereospecificity in small molecule-mediated gene regulation. The superior performance of this compound, attributed to its ability to modulate the epigenetic landscape at the PDX1 promoter in a FOXA2-dependent manner, positions it as a valuable tool for further investigation into beta cell regeneration and as a potential starting point for the development of novel diabetes therapies. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon these findings.
References
Unlocking Pancreatic Beta-Cell Differentiation: A Comparative Analysis of BRD7552 Analogs
In the quest for novel therapeutic strategies for diabetes, the induction of pancreatic and duodenal homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function, has emerged as a promising approach. The small molecule BRD7552 has been identified as a potent inducer of PDX1 expression, offering a potential chemical tool for cellular reprogramming and beta-cell regeneration.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, detailing their biological activities and the experimental protocols used for their evaluation.
Structure-Activity Relationship of this compound Analogs
The biological activity of this compound in inducing PDX1 expression is highly sensitive to its structural features.[1] SAR studies have revealed that modifications to the core scaffold can lead to a significant loss or alteration of activity. A summary of the key findings is presented below.
| Compound ID | Structural Modification | Relative PDX1 Induction Activity | Reference |
| This compound | Parent Compound | +++ | [1] |
| BRD0749 | Stereoisomer at C2 | Greatly diminished | [1] |
| YW2 | Removal of the C4 carbamate (B1207046) | Complete loss of activity | [1] |
| YW5 | Ester analog at C4 | Similar to this compound | [1] |
| YW6 | Ester analog at C4 | Similar to this compound | [1] |
Key Observations from SAR Studies:
-
Stereochemistry at C2: The R configuration at the C2 position is crucial for the PDX1-inducing activity of this compound. Its stereoisomer, BRD0749, exhibits significantly weaker effects.[1]
-
Substituent at C4: The carbamate group at the C4 position is essential for activity. Its removal in analog YW2 leads to a complete loss of function.[1] However, replacement of the carbamate with other ester groups, as seen in analogs YW5 and YW6, can maintain a similar level of activity to the parent compound.[1]
Signaling Pathway of this compound
This compound is understood to induce PDX1 expression through an indirect mechanism involving the transcription factor FOXA2 and epigenetic modifications. The compound's activity is dependent on FOXA2, and it has been shown to alter histone H3 tail modifications that are associated with transcriptional activation.[1]
Experimental Protocols
The evaluation of this compound and its analogs primarily relies on molecular biology techniques to quantify changes in gene expression and epigenetic modifications.
Quantitative Polymerase Chain Reaction (qPCR) for PDX1 Gene Expression
This assay is used to measure the relative abundance of PDX1 mRNA in cells treated with the test compounds.
Workflow:
Protocol:
-
Cell Culture and Treatment: Human pancreatic ductal carcinoma (PANC-1) cells are cultured in appropriate media. Cells are then treated with various concentrations of this compound or its analogs, alongside a vehicle control (e.g., DMSO).
-
RNA Isolation: After the desired treatment period (e.g., 72 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the PDX1 gene and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of PDX1 is calculated using the ΔΔCt method, comparing the expression in treated cells to the vehicle control.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This technique is employed to investigate the effect of this compound on histone modifications at the PDX1 promoter.
Protocol:
-
Cell Treatment and Cross-linking: PANC-1 cells are treated with this compound or a vehicle control. The protein-DNA complexes are then cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for certain histone modifications (e.g., acetylated H3, H3K4me3). The antibody-histone-DNA complexes are then pulled down using magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR: The purified DNA is analyzed by qPCR using primers that amplify the PDX1 promoter region. The enrichment of specific histone marks is calculated relative to an input control.
Conclusion
The structure-activity relationship of this compound highlights the specific structural requirements for its PDX1-inducing activity. The stereochemistry at C2 and the presence of an appropriate substituent at C4 are critical for its function. While the current understanding is based on a limited set of publicly available analogs, it provides a valuable framework for the design of new and more potent inducers of PDX1. The established experimental protocols for assessing gene expression and epigenetic modifications are robust tools for the continued exploration and development of this compound analogs as potential therapeutics for diabetes. Further research focusing on a broader range of analogs with quantitative activity data will be instrumental in refining the SAR model and advancing these promising compounds towards clinical applications.
References
A Comparative Analysis of BRD7552 and Natural Compounds for PDX1 Induction in Pancreatic Beta-Cell Research
For researchers and professionals in the fields of diabetes, regenerative medicine, and drug discovery, the induction of Pancreatic and Duodenal Homeobox 1 (PDX1) is a critical area of investigation. PDX1 is a master regulator of pancreatic development and mature β-cell function, making it a key target for therapeutic strategies aimed at regenerating insulin-producing cells. This guide provides a comparative analysis of the synthetic small molecule BRD7552 and various natural compounds that have been shown to induce PDX1 expression. The information is presented to facilitate an objective comparison of their performance based on available experimental data.
Overview of PDX1 Inducers
The quest for compounds that can effectively and safely induce PDX1 expression has led to the exploration of both synthetic molecules and natural products. This compound, a small molecule identified through high-throughput screening, has emerged as a promising synthetic inducer. Concurrently, a diverse array of natural compounds, primarily from plant sources, have demonstrated potential in upregulating PDX1. This guide will delve into the mechanisms, efficacy, and experimental validation of these compounds.
Quantitative Comparison of PDX1 Induction
The following table summarizes the quantitative data on the induction of PDX1 expression by this compound and selected natural compounds. The data is compiled from various studies and presented to allow for a direct comparison of their reported efficacy.
| Compound | Cell Line/System | Concentration | Fold Increase in PDX1 mRNA | Fold Increase in PDX1 Protein | Citation |
| This compound | PANC-1 cells | 10 µM | ~2-fold | Dose-dependent increase | [1] |
| Primary human islets | 10 µM | ~1.5-fold | Not specified | [1] | |
| Primary human ductal cells | 10 µM | ~2.5-fold | Not specified | [1] | |
| Tectorigenin (B1682738) | Not specified | Not specified | Not specified | Increased expression | [2][3] |
| Silymarin | Not specified | Not specified | Increased expression | Not specified | [2][3] |
| Curcumin (B1669340) Derivative (NCD) | STZ-treated rat islets | 10 µM | Normalized expression | Not specified | [4] |
| Genistein | Pancreatic β-cells | Not specified | Not specified | Not specified | [5] |
| Epigallocatechin-3-gallate (EGCG) | High glucose-induced MIN6 cells | Not specified | Upregulated expression | Not specified | [6] |
Note: Direct quantitative comparisons are challenging due to variations in experimental models, concentrations used, and reported metrics. The table reflects the currently available data.
Signaling Pathways and Mechanisms of Action
The induction of PDX1 by these compounds is mediated through distinct signaling pathways. Understanding these mechanisms is crucial for their potential therapeutic application.
This compound Signaling Pathway
This compound induces PDX1 expression through a mechanism that involves epigenetic modifications and is dependent on the transcription factor FOXA2.[1] The compound leads to changes in histone H3 tail modifications, which are consistent with transcriptional activation of the PDX1 gene.[1]
Caption: this compound signaling pathway for PDX1 induction.
Natural Compound Signaling Pathways
Natural compounds often exert their effects through multiple signaling pathways. For instance, tectorigenin activates the ERK pathway, while genistein's effects are mediated by both PKA and ERK pathways.[2][3][5] Curcumin and its derivatives have been shown to inhibit the JNK signaling pathway, which is known to suppress PDX1 expression.[4]
Caption: Signaling pathways of select natural compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess PDX1 induction.
Cell Culture and Treatment
-
PANC-1 Cells: Human pancreatic ductal carcinoma cells (PANC-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compound (e.g., this compound) or vehicle control for the specified duration.[1]
-
Primary Human Islets: Isolated human islets are cultured in a non-adherent manner in CMRL-1066 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine. Islets are treated with the compounds in a similar manner to the cell lines.[1]
Quantitative Real-Time PCR (qPCR) for PDX1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: The relative expression of PDX1 mRNA is quantified by qPCR using a SYBR Green-based assay on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB). The fold change in expression is calculated using the ΔΔCt method.[1]
Western Blotting for PDX1 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PDX1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[1]
Experimental Workflow
The general workflow for screening and validating PDX1-inducing compounds is a multi-step process that begins with high-throughput screening and progresses to more detailed mechanistic studies.
Caption: General experimental workflow for PDX1 inducers.
Conclusion
Both the synthetic molecule this compound and various natural compounds present viable avenues for the chemical induction of PDX1. This compound offers a well-defined mechanism of action involving epigenetic regulation and FOXA2 dependency, with quantitative data available for its effects in human pancreatic cell types.[1] Natural compounds, while demonstrating promising PDX1-inducing activity, often have more complex and sometimes less characterized mechanisms of action. The choice between these alternatives will depend on the specific research or therapeutic goals. For studies requiring a well-understood and targeted approach, this compound may be preferable. For applications where a multi-target effect or a natural origin is desired, compounds like curcumin, genistein, or tectorigenin warrant further investigation. Further head-to-head comparative studies with standardized methodologies and quantitative endpoints are needed to definitively establish the relative potency and efficacy of these different classes of PDX1 inducers.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of a novel curcumin derivative on insulin synthesis and secretion in streptozotocin-treated rat pancreatic islets in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived Compounds Targeting Pancreatic Beta Cells for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal and Handling of BRD7552: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the handling and disposal of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
This guide outlines the procedural, step-by-step guidance for the safe disposal of this compound, alongside key experimental data and protocols to support its effective use in a research setting.
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste. Based on available safety data, this compound is classified as a combustible solid and is considered hazardous to water (Water Hazard Class 3). Therefore, it must not be disposed of in standard trash or poured down the drain.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be appropriate for combustible solids and compatible with the solvents used to dissolve the compound (e.g., DMSO, ethanol).
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved chemical waste management program. Professional disposal is necessary to ensure the compound is handled in an environmentally responsible manner, likely through high-temperature incineration.
-
Spill Cleanup: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Key Experimental Data
The following table summarizes quantitative data related to the experimental use of this compound.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| Effective Concentration for PDX1 Induction | 1.25, 2.5, 5 µM | PANC-1 cells | 5 days | [1] |
| Maximal Effect on PDX1 Expression | 5 µM | PANC-1 cells | 9 days | N/A |
| Solubility in DMSO | ≥71.2 mg/mL | N/A | N/A | N/A |
| Solubility in Ethanol | ~10 mg/mL | N/A | N/A | [2] |
| Solubility in Dimethyl Formamide (DMF) | ~25 mg/mL | N/A | N/A | [2] |
Experimental Protocol: Induction of PDX1 Expression in PANC-1 Cells
This protocol outlines a typical experiment to assess the induction of PDX1 protein expression in PANC-1 human pancreatic cancer cells using this compound.
Materials:
-
PANC-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PDX1 and anti-loading control, e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, and 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the PANC-1 cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PDX1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced PDX1 expression.
Caption: Experimental workflow for assessing PDX1 induction by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
